Prolactin Releasing Peptide (12-31), human
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[[1-[[4-amino-1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[[1-[[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-75(134)95(156)132-81(52(3)4)96(157)119-49-77(141)122-65(28-18-38-115-103(110)111)88(149)125-67(84(107)145)43-58-23-13-12-14-24-58)131-78(142)50-118-87(148)64(27-17-37-114-102(108)109)123-92(153)72(51-137)130-86(147)55(7)120-89(150)68(44-59-33-35-61(139)36-34-59)127-90(151)69(45-60-48-117-63-26-16-15-25-62(60)63)126-85(146)56(8)121-93(154)73-30-20-41-135(73)100(161)71(46-76(105)140)129-98(159)83(54(6)11-2)133-91(152)70(47-79(143)144)128-94(155)74-31-22-42-136(74)101(162)80(106)57(9)138/h12-16,23-26,33-36,48,52-57,64-75,80-83,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,145)(H,118,148)(H,119,157)(H,120,150)(H,121,154)(H,122,141)(H,123,153)(H,124,158)(H,125,149)(H,126,146)(H,127,151)(H,128,155)(H,129,159)(H,130,147)(H,131,142)(H,132,156)(H,133,152)(H,143,144)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYRNXJVNKJULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H158N32O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2272.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Bioactive Core: A Technical Guide to the Discovery and Function of Prolactin-Releasing Peptide (12-31)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery of Prolactin-Releasing Peptide (12-31), also known as PrRP-20, as the primary bioactive fragment of the full-length 31-amino acid peptide (PrRP-31). We will detail the key experiments, quantitative data, signaling pathways, and methodologies that have established PrRP(12-31) as a crucial ligand for the GPR10 receptor.
Introduction: The Quest for a Prolactin-Releasing Factor
Prolactin-Releasing Peptide (PrRP) was first identified from bovine hypothalamus extracts as an endogenous ligand for the previously orphan G protein-coupled receptor, GPR10.[1] The initial discovery revealed two native forms, a 31-amino acid peptide (PrRP-31) and its C-terminal 20-amino acid fragment (PrRP-20).[2] Named for its ability to stimulate prolactin release from anterior pituitary cells in vitro, PrRP's physiological role has since expanded to include the regulation of stress, food intake, and energy metabolism.[3] A critical step in understanding its function was to identify the minimal sequence required for its biological activity.
Unveiling the Bioactive Core: N-Terminal Deletion Studies
The identification of PrRP(12-31) as the bioactive core was a result of systematic structure-activity relationship studies. Researchers synthesized a series of N-terminally truncated fragments of PrRP-31 and evaluated their ability to bind to the GPR10 receptor and elicit a functional response.
The pivotal finding from these studies was that the 20-amino acid fragment, PrRP(12-31), was equipotent to the full-length PrRP-31.[1][4] This demonstrated that the first 11 amino acids of PrRP-31 are not essential for high-affinity binding to GPR10 or for initiating intracellular signaling.[5] Further truncations from the N-terminus of PrRP(12-31) resulted in a significant reduction in binding affinity, highlighting the importance of the full 20-amino acid sequence for optimal receptor interaction.[1][4]
Data Presentation: Receptor Binding Affinities
The following table summarizes the quantitative data from competitive binding assays, illustrating the relative affinities of various PrRP fragments for the GPR10 receptor. These studies were crucial in defining PrRP(12-31) as the minimal fully active fragment.
| Peptide Fragment | Description | Receptor | Binding Affinity (Ki) |
| PrRP(1-31) | Full-length human peptide | GPR10 | ~1.0 nM[1] |
| PrRP(12-31) | C-terminal 20-amino acid fragment (PrRP-20) | GPR10 | ~1.0 nM[1] |
| PrRP(25-31) | C-terminal 7-amino acid fragment | GPR10 | ~200 nM[1] |
| Rat PrRP-31 | Full-length rat peptide | GPR10 | 0.33 ± 0.11 nM[4] |
| Rat PrRP-20 | C-terminal 20-amino acid fragment (rat) | GPR10 | 0.22 ± 0.06 nM[4] |
Table 1: Comparative binding affinities of human and rat Prolactin-Releasing Peptide fragments to the GPR10 receptor. The data clearly shows that PrRP(12-31) / PrRP-20 retains a high affinity, equipotent to the full-length PrRP-31, while further truncation leads to a dramatic loss of affinity.
Signaling Pathways of PrRP(12-31)
Upon binding to its cognate receptor GPR10, PrRP(12-31) acts as a full agonist, initiating a cascade of intracellular signaling events. The G-protein coupling of GPR10 is complex, with evidence suggesting the involvement of both Gq and Gi/Go proteins, depending on the cellular context.[5] The primary and most consistently reported pathway involves Gq protein activation.
Key signaling pathways include:
-
Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[3][5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: PrRP(12-31) has been shown to activate extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK).[5][6]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is also engaged following receptor activation and is involved in cell survival and metabolism.[5][6]
Figure 1. Signaling cascade activated by PrRP(12-31) binding to GPR10.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize PrRP(12-31) as a bioactive fragment.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of PrRP fragments to the GPR10 receptor.
Objective: To quantify the affinity (Ki) of unlabeled PrRP fragments by measuring their ability to compete with a radiolabeled PrRP ligand for binding to GPR10.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably transfected with the human GPR10 receptor.
-
Radioligand: [125I]PrRP-31.
-
Unlabeled competitor peptides: PrRP(1-31), PrRP(12-31), PrRP(25-31), etc.
-
Binding Buffer: 120 mM NaCl, 20 mM HEPES, 0.25 mM K2PO4, 1 mM CaCl2, 1 mM MgSO4, pH 7.4.[1]
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates and a cell harvester.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize transfected cells in a lysis buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA) and centrifuge at low speed (e.g., 800 x g) to remove nuclei. Centrifuge the supernatant at high speed (e.g., 30,000 x g) to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[1]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane homogenate (typically 10-20 µg of protein).
-
50 µL of unlabeled competitor peptide at various concentrations (from 10-12 to 10-6 M) or buffer for total binding.
-
50 µL of [125I]PrRP-31 at a fixed concentration (typically at or below its Kd, e.g., 1 nM).[1]
-
For non-specific binding, use a high concentration of unlabeled PrRP-31 (e.g., 1 µM).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor peptide. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assays
This functional assay measures the ability of PrRP fragments to activate GPR10 and trigger an intracellular calcium release, a hallmark of Gq-coupled receptor activation.
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to PrRP fragment stimulation.
Materials:
-
HEK293 or CHO-K1 cells stably expressing GPR10.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
PrRP peptides at various concentrations.
-
A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the GPR10-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to grow to confluence.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye de-esterification and loading into the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.
-
Measurement: Place the cell plate into the fluorescence plate reader. The instrument measures a baseline fluorescence reading. It then automatically injects the PrRP peptide solutions at various concentrations and immediately begins recording the change in fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the PrRP agonist to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vitro Prolactin Release Assay
This bioassay directly tests the primary function for which PrRP was named, confirming the biological activity of its fragments on pituitary cells.
Objective: To measure the amount of prolactin secreted from primary anterior pituitary cells in response to stimulation by PrRP fragments.
Materials:
-
Anterior pituitaries from rats (e.g., lactating female Sprague-Dawley rats, as their cells are highly sensitive).
-
Dispersion enzymes (e.g., trypsin, DNase).
-
Culture Medium: (e.g., DMEM supplemented with fetal bovine serum, horse serum, and antibiotics).
-
Test substances: PrRP(12-31) and other fragments at various concentrations.
-
Control substances: Thyrotropin-releasing hormone (TRH) as a positive control, buffer as a negative control.
-
Rat Prolactin ELISA kit.
Procedure:
-
Cell Isolation and Culture:
-
Aseptically remove anterior pituitaries from euthanized rats.
-
Mince the tissue and enzymatically disperse the cells using a solution containing trypsin.
-
Neutralize the trypsin with serum-containing medium and further disperse the cells by gentle trituration.
-
Filter the cell suspension to remove undigested tissue.
-
Plate the cells in multi-well culture plates and culture for 3-4 days to allow recovery and adherence. A longer culture term is often required to obtain optimal responses to PrRP.
-
-
Stimulation:
-
After the culture period, wash the cells with serum-free medium.
-
Add fresh medium containing the test substances (PrRP fragments) or controls at desired concentrations.
-
Incubate for a defined period (e.g., 4 hours).
-
-
Sample Collection: After incubation, collect the culture medium from each well. Centrifuge to remove any cellular debris.
-
Prolactin Measurement: Quantify the concentration of prolactin in the collected medium using a specific rat prolactin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the amount of prolactin released in response to different PrRP fragments against the basal release (negative control) and the maximal release stimulated by TRH (positive control).
Experimental Workflow Visualization
The logical flow from identifying potential bioactive fragments to their full characterization can be visualized as follows.
Figure 2. Workflow for identifying the bioactive fragment of PrRP.
Conclusion
The discovery of Prolactin-Releasing Peptide (12-31) as the equipotent, bioactive core of PrRP-31 was a landmark in understanding the pharmacology of this neuropeptide system. Through meticulous N-terminal deletion studies, researchers demonstrated that the C-terminal 20 amino acids are sufficient for high-affinity binding to the GPR10 receptor and for the activation of key intracellular signaling pathways, including calcium mobilization. The experimental protocols detailed in this guide—radioligand binding, calcium mobilization, and in vitro prolactin release assays—form the cornerstone of this characterization. This knowledge has been instrumental for the design of stable analogs and for investigating the diverse physiological roles of PrRP beyond prolactin release, paving the way for potential therapeutic applications in metabolic and stress-related disorders.
References
- 1. An assay for growth hormone and prolactin-releasing activities using a bovine pituitary cell culture system. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Analyses for susceptibility of rat anterior pituitary cells to prolactin-releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Prolactin-releasing Peptide (PrRP) increases prolactin responses to TRH in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Biophysical Properties of Synthetic Human Prolactin Releasing Peptide (12-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin Releasing Peptide (PrRP) is a neuropeptide belonging to the RF-amide peptide family, first identified as an endogenous ligand for the G protein-coupled receptor GPR10.[1][2] The peptide exists in two primary bioactive isoforms, a 31-amino acid version (PrRP-31) and a 20-amino acid C-terminal fragment (PrRP-20).[3][4] The synthetic human Prolactin Releasing Peptide (12-31), also known as PrRP-20, represents the common core sequence shared by both isoforms and is crucial for biological activity.[5] Structure-activity relationship studies have demonstrated that this 20-amino acid fragment is equipotent to the full-length PrRP-31 in binding to and activating its cognate receptor, GPR10.[6][7][8] This document provides a comprehensive overview of the core biophysical properties of synthetic human PrRP(12-31), detailed experimental protocols for its characterization, and a review of its primary signaling mechanisms.
Core Biophysical and Chemical Properties
The fundamental physicochemical characteristics of synthetic human PrRP(12-31) are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀₄H₁₅₈N₃₂O₂₆ | [6][9] |
| Molecular Weight | 2272.6 g/mol | [6] |
| Amino Acid Sequence | H-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH₂ | [9] |
| Synonyms | PrRP-20 (human), Preprolactin (34-53) (human) | |
| Purity | Typically ≥95% to >98% | [6][9] |
| Appearance | White to off-white solid (lyophilized powder) | [6] |
| Solubility | Soluble in water | [10] |
| Storage Conditions | Long-term: -20°C (up to 6 months); Short-term: 2-8°C. Store desiccated and protected from light. | [6][11] |
Receptor Binding and Functional Activity
PrRP(12-31) exerts its biological effects primarily through high-affinity binding to the GPR10 receptor. The following table summarizes key quantitative parameters that define this interaction and the subsequent cellular response.
| Parameter | Value | Cell Line / System | Reference(s) |
| Binding Affinity (Ki) | ~1 nM (equipotent to PrRP-31) | CHOK1 cells with human PrRP receptor | [7] |
| Binding Affinity (Ki) | 0.26 ± 0.07 nM | GPR10 receptors | [6][12] |
| Dissociation Constant (Kd) | 0.3 nM | CHO-K1 cells using [¹²⁵I]PrRP(12-31) | [13] |
| Receptor Expression (Bmax) | 14 pmol/mg protein | CHO-K1 cells with human PrRP receptor | [13] |
| Functional Potency (EC₅₀) | 1.8 nM (for PrRP-31) | Aequorin-expressing CHO-K1 cells | [13] |
Intracellular Signaling Pathways
Upon binding to its receptor, GPR10, PrRP(12-31) initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, leading to the activation of several key pathways that regulate cellular function.[1] The primary signaling cascades are depicted below.
Figure 1: PrRP(12-31) Signaling Pathways via GPR10 Receptor.
Activation of GPR10 by PrRP stimulates Gq/11, leading to the PLC-mediated release of intracellular calcium and activation of PKC.[1][14] The receptor also couples to Gi/o proteins to activate the PI3K/Akt and MAPK/ERK pathways, which are associated with cell survival and gene expression.[1][3] Activation of ERK and Akt can be blocked by pertussis toxin, indicating the involvement of the Gi/o subunit.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis
Synthetic human PrRP(12-31) is typically produced using solid-phase peptide synthesis (SPPS).
-
Methodology: The synthesis is performed using the butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy.[7]
-
Synthesizer: An automated peptide synthesizer, such as the PE Applied Biosystems model 430A, is employed.[7]
-
Activation: Amino acids are activated for coupling using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC).[7]
-
Cleavage and Deprotection: Following chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid, typically hydrogen fluoride (HF).
-
Purification: The crude peptide is purified to ≥95% homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Verification: The final product's identity is confirmed by mass spectrometry to ensure the correct molecular weight.
Competitive Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of PrRP(12-31) for the GPR10 receptor.
Figure 2: Workflow for a Competitive Receptor Binding Assay.
-
Materials:
-
Radioligand: [¹²⁵I]-labeled PrRP is used as the tracer at a concentration near its Kd (e.g., 1 nM).[7]
-
Biological System: Membrane homogenates from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human GPR10 receptor are used.[7][8]
-
Competitor: Unlabeled synthetic human PrRP(12-31).
-
-
Procedure:
-
The cell membranes are incubated with a fixed concentration of the [¹²⁵I]PrRP tracer and varying concentrations of the unlabeled PrRP(12-31).[7]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 300 nM) of unlabeled PrRP.[7]
-
Following incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the IC₅₀, which is converted to the inhibition constant (Ki).
-
Calcium Mobilization Assay
This functional assay measures the ability of PrRP(12-31) to act as an agonist and stimulate an intracellular calcium response.
-
Biological System: CHO-K1 cells stably co-expressing the human GPR10 receptor and a calcium-sensitive photoprotein, such as mitochondrially-targeted Aequorin (AequoScreen® assay), are commonly used.[13]
-
Procedure:
-
Cells are harvested and loaded with a co-factor like coelenterazine h.[13]
-
The cell suspension is aliquoted into a microplate.
-
Varying concentrations of PrRP(12-31) are added to the wells to stimulate the GPR10 receptor.
-
The Gq-mediated activation of PLC leads to an IP₃-induced release of calcium from intracellular stores.[1]
-
This calcium transient binds to aequorin, triggering a luminescent signal that is measured by a luminometer.
-
The resulting dose-response curve is used to calculate the EC₅₀ value, which represents the concentration of PrRP(12-31) required to elicit 50% of the maximal response.[13]
-
References
- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 3. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functions of Two Distinct “Prolactin-Releasing Peptides” Evolved from a Common Ancestral Gene [frontiersin.org]
- 5. avcr.cz [avcr.cz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorbyt.com [biorbyt.com]
- 10. genscript.com [genscript.com]
- 11. Prolactin-Releasing Peptide (12-31), human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
Prolactin Releasing Peptide (12-31): A Technical Guide to its Mechanism of Action at GPR10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolactin Releasing Peptide (PrRP) and its bioactive fragment, PrRP(12-31), are endogenous ligands for the G protein-coupled receptor 10 (GPR10). Initially identified for its role in prolactin release, the PrRP/GPR10 system is now recognized for its involvement in a multitude of physiological processes, including energy homeostasis, stress response, and cardiovascular regulation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction between PrRP(12-31) and GPR10. It details the downstream signaling cascades, presents quantitative pharmacological data, and outlines key experimental protocols for studying this ligand-receptor pair.
Introduction
GPR10 is a class A G protein-coupled receptor (GPCR) primarily expressed in the brain, particularly in regions associated with neuroendocrine control.[1] The discovery that Prolactin Releasing Peptide (PrRP) is its endogenous ligand opened new avenues for understanding its physiological significance. PrRP is a 31-amino acid peptide, but studies have shown that the C-terminal fragment, PrRP(12-31), is equipotent to the full-length peptide in binding to and activating GPR10, indicating that the N-terminal 11 amino acids are not essential for its primary biological activity.[2][3] This guide focuses on the molecular pharmacology of PrRP(12-31) at the GPR10 receptor.
GPR10 Signaling Pathways
The activation of GPR10 by PrRP(12-31) initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins. Evidence suggests that GPR10 couples to both Gq and Gi/Go proteins, leading to the activation of multiple downstream effector pathways.[4]
Gq-Mediated Pathway: Phospholipase C and Calcium Mobilization
The primary and most consistently reported signaling pathway activated by PrRP(12-31) at GPR10 is the Gq-mediated activation of Phospholipase C (PLC).[1]
-
Activation of PLC: Upon ligand binding, GPR10 undergoes a conformational change that facilitates the activation of the Gq alpha subunit. Activated Gαq, in turn, stimulates PLC.
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][5] This rapid increase in cytosolic Ca2+ is a hallmark of GPR10 activation.
-
Activation of Protein Kinase C: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.[4]
Gi/Go-Mediated Pathway: MAPK/ERK Activation
PrRP(12-31) also stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade, primarily through the Extracellular signal-Regulated Kinase (ERK).[1] This signaling branch is often, though not exclusively, linked to Gi/Go protein coupling.
-
Pertussis Toxin Sensitivity: The activation of ERK by PrRP has been shown to be sensitive to pertussis toxin (PTX), an inhibitor of Gi/Go proteins, in some cellular contexts, suggesting the involvement of these G proteins.[6]
-
ERK Phosphorylation: GPR10 activation leads to a signaling cascade that results in the phosphorylation and activation of MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK1/2.
-
Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates transcription factors, such as CREB (cAMP response element-binding protein), regulating gene expression related to cell proliferation, differentiation, and survival.[4]
Other Signaling Pathways
-
PI3K/Akt Pathway: Activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway has also been observed following GPR10 stimulation, playing a role in cell survival and metabolism.[1]
-
c-Jun N-terminal Kinase (JNK): PrRP can also activate the JNK pathway, another branch of the MAPK cascade, in a PKC-dependent manner.[6]
-
cAMP Pathway: Studies have generally shown that PrRP does not significantly alter basal or forskolin-stimulated cAMP levels, suggesting that GPR10 does not primarily couple through Gs or Gi to modulate adenylyl cyclase activity directly.[2]
Quantitative Pharmacology
The interaction of PrRP(12-31) and related peptides with GPR10 has been quantified through various in vitro assays. The following tables summarize key pharmacological parameters.
Table 1: Binding Affinities of PrRP Isoforms at GPR10
| Ligand | Species | Assay Type | Cell Line | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference(s) |
| PrRP-31 | Human | Radioligand Binding | HEK293 | 1.03 ± 0.41 | - | - | [2] |
| PrRP-20 (equipotent to 12-31) | Human | Radioligand Binding | HEK293 | 0.26 ± 0.07 | 0.026 ± 0.006 (high affinity), 0.57 ± 0.14 (low affinity) | 3010 ± 400 (high), 8570 ± 2240 (low) | [2] |
| PrRP-31 | Rat | Radioligand Binding | HEK293 | 0.33 ± 0.11 | - | - | [2][7] |
| PrRP-20 (equipotent to 12-31) | Rat | Radioligand Binding | HEK293 | 0.22 ± 0.06 | - | - | [2] |
| PrRP(12-31) | Human | Competition Binding | CHOK1 | ~1 | - | - | [5][8] |
Table 2: Functional Potencies of PrRP Isoforms at GPR10
| Ligand | Species | Functional Assay | Cell Line | EC50 (nM) | Reference(s) |
| PrRP-20 (equipotent to 12-31) | Human | Calcium Mobilization | HEK293 | 1.06 ± 0.22 | [2] |
| PrRP-31 | Human | Calcium Mobilization | HEK293 | 1.54 ± 0.26 | [2] |
| PrRP-20 (equipotent to 12-31) | Rat | Calcium Mobilization | HEK293 | 0.75 ± 0.06 | [2] |
| PrRP-31 | Rat | Calcium Mobilization | HEK293 | 1.56 ± 0.42 | [2] |
| PrRP(12-31) | Human | Calcium Mobilization | CHOK1 | ~1 | [5][8] |
| PrRP-31 | Human | ERK Phosphorylation | CHO-K1 | Nanomolar range | [4] |
| palm¹¹-PrRP31 | Human | GPR10 Activation (β-lactamase) | - | Picomolar range | [4] |
| palm-PrRP31 | Human | GPR10 Activation (β-lactamase) | - | Picomolar range | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GPR10 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPR10.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand (e.g., [¹²⁵I]-PrRP-20) at a fixed concentration (typically below its Kd).
-
Cell membranes (2-5 µg protein per well).
-
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PrRP-31.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol outlines a fluorescence-based assay to measure intracellular calcium mobilization following GPR10 activation.
Methodology:
-
Cell Culture:
-
Plate GPR10-expressing cells (e.g., CHOK1 or HEK293) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Assay Procedure:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of PrRP(12-31) to the wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the log concentration of PrRP(12-31) and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation by Western blotting to assess the activation of the MAPK pathway.
Methodology:
-
Cell Culture and Treatment:
-
Culture GPR10-expressing cells in appropriate plates.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of PrRP(12-31) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities and express the p-ERK signal as a ratio of the total ERK signal.
-
Plot the normalized p-ERK levels against the log concentration of PrRP(12-31) to determine the EC50.
-
Conclusion
Prolactin Releasing Peptide (12-31) acts as a potent agonist at the GPR10 receptor, initiating a complex network of intracellular signaling pathways. The primary Gq-mediated activation of PLC and subsequent calcium mobilization, coupled with the Gi/Go-dependent stimulation of the MAPK/ERK cascade, underscores the pleiotropic cellular responses elicited by this peptide. The quantitative pharmacological data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in academia and industry, facilitating further investigation into the physiological roles of the PrRP/GPR10 system and the development of novel therapeutics targeting this receptor.
References
- 1. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 2. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by Prolactin Releasing Peptide (12-31)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolactin Releasing Peptide (PrRP) is a neuropeptide that plays a significant role in various physiological processes, including the regulation of prolactin release, food intake, and stress responses. The biologically active core of the full-length 31-amino acid peptide (PrRP-31) is the C-terminal 20-amino acid fragment, Prolactin Releasing Peptide (12-31), also known as PrRP-20.[1] This fragment has been shown to be equipotent to the full-length peptide in binding to and activating its cognate receptor.[2][3][4] This technical guide provides a comprehensive overview of the intracellular signaling pathways initiated by PrRP (12-31), with a focus on its interaction with its receptor, the subsequent activation of G-proteins, and the downstream effector cascades. This document is intended to serve as a resource for researchers investigating the physiological functions of PrRP and for professionals involved in the development of therapeutic agents targeting this system.
Receptor and G-Protein Coupling
The primary molecular target of PrRP (12-31) is the G-protein coupled receptor 10 (GPR10), also referred to as hGR3 or UHR-1.[1][3][4][5][6][7] PrRP (12-31) binds to GPR10 with high affinity, acting as a full agonist to initiate intracellular signaling.[1][2]
The coupling of GPR10 to heterotrimeric G-proteins is complex and appears to be dependent on the cellular context. Evidence suggests that GPR10 can couple to both Gq and Gi/Go proteins.[1][5] The involvement of Gi/Go is supported by studies where pertussis toxin (PTX), an inhibitor of Gi/Go protein signaling, was able to block downstream effects such as the activation of the ERK/MAPK and PI3K/Akt pathways.[1][5][8] The activation of Gq proteins is primarily linked to the mobilization of intracellular calcium.[1][5]
Core Signaling Pathways
The binding of PrRP (12-31) to GPR10 triggers a cascade of intracellular events, activating several key signaling pathways that mediate the peptide's diverse physiological effects.
Gq-Mediated Calcium Mobilization
A primary and rapid response to GPR10 activation by PrRP (12-31) is the mobilization of intracellular calcium.[1][2][4][5][8][9][10] This pathway is initiated by the Gq protein-mediated activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[11][12] The resulting increase in intracellular calcium concentration is a key signaling event that can activate a variety of downstream effectors, including calcium-dependent protein kinases.
Gi/Go-Mediated MAPK/ERK Pathway
PrRP (12-31) is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[1][5][8][10][13][14] This signaling branch is often mediated through the activation of Gi/Go proteins, as evidenced by its sensitivity to pertussis toxin.[1][5][8] The activation of the ERK pathway by PrRP has been observed in a variety of cell types, including pituitary and neuronal cells.[1] Downstream of ERK activation, PrRP (12-31) also stimulates the phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor involved in cell survival and neuroprotection.[1][8][10][13][14][15]
PI3K/Akt Pathway
Activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway by PrRP (12-31) has also been reported.[1][5][8][10][13][15] This pathway is crucial for promoting cell survival and growth. Similar to the ERK pathway, PI3K/Akt activation by PrRP can be attenuated by pertussis toxin, indicating the involvement of Gi/Go proteins.[5][8]
Other Signaling Pathways
In addition to the major pathways described above, PrRP (12-31) has been shown to modulate other signaling cascades:
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): PrRP can stimulate both the PKA and PKC pathways.[1][5][8][16] The activation of PKC is consistent with the Gq-mediated production of DAG.
-
c-Jun N-terminal Kinase (JNK): PrRP has also been found to activate the JNK pathway, another branch of the MAPK signaling network.[1][5][8][10][16]
Data Presentation
The following tables summarize the quantitative data on the interaction of PrRP (12-31) and related peptides with the GPR10 receptor.
Table 1: Receptor Binding Affinities of PrRP Peptides for GPR10
| Peptide | Species | Cell Line | Ki (nM) | KD (nM) | Bmax (fmol/mg protein) | Citation(s) |
| PrRP-20 (12-31) | Human | HEK293-GPR10 | ≤1 | 0.026 ± 0.006 (high affinity)0.57 ± 0.14 (low affinity) | 3010 ± 400 (high affinity)8570 ± 2240 (low affinity) | [2] |
| PrRP-20 (12-31) | Rat | HEK293-GPR10 | ≤1 | - | - | [2] |
| PrRP-31 | Human | HEK293-GPR10 | ≤1 | - | - | [2] |
| PrRP-31 | Rat | HEK293-GPR10 | ≤1 | - | - | [2] |
| PrRP-20 | Human | - | 0.26 ± 0.07 | - | - | [3] |
| PrRP-20 | Rat | - | 0.22 ± 0.06 | - | - | [3] |
| PrRP-31 | Human | - | 1.03 ± 0.41 | - | - | [3] |
| PrRP-31 | Rat | - | 0.33 ± 0.11 | - | - | [3] |
Table 2: Functional Potency of PrRP Peptides in Calcium Mobilization Assays
| Peptide | Species | Cell Line | EC50 (nM) | Citation(s) |
| PrRP-20 (12-31) | Human | HEK293-GPR10 | 1.06 ± 0.22 | [2] |
| PrRP-20 (12-31) | Rat | HEK293-GPR10 | 0.75 ± 0.06 | [2] |
| PrRP-31 | Human | HEK293-GPR10 | 1.54 ± 0.26 | [2] |
| PrRP-31 | Rat | HEK293-GPR10 | 1.56 ± 0.42 | [2] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the signaling pathways of PrRP (12-31).
Receptor Binding Assay
These assays are used to determine the affinity and specificity of PrRP (12-31) for its receptor, GPR10.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing GPR10 are cultured and harvested. Cell membranes are then prepared by homogenization and centrifugation.[2]
-
Radioligand Binding: Membranes are incubated with a radiolabeled form of PrRP, such as [125I]-PrRP-20, in a binding buffer.[2]
-
Competition Binding: To determine the binding affinity (Ki) of unlabeled PrRP (12-31), competition experiments are performed where membranes are incubated with the radioligand and increasing concentrations of the unlabeled peptide.[2]
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a gamma counter.[2]
-
Data Analysis: The binding data is analyzed using non-linear regression to determine the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki).[2]
Calcium Mobilization Assay
This assay measures the ability of PrRP (12-31) to stimulate the release of intracellular calcium.
-
Cell Culture: HEK293 cells stably expressing GPR10 are seeded in 96-well microtiter plates.[2]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution.[1][2] Probenicid is often included to prevent dye leakage.[1][2]
-
Agonist Stimulation: After washing to remove extracellular dye, the cells are stimulated with various concentrations of PrRP (12-31).[2]
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR).[2][17]
-
Data Analysis: The fluorescence data is used to generate dose-response curves and calculate the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.[2]
Western Blotting for Protein Phosphorylation (ERK, CREB, Akt)
This technique is used to detect the activation of signaling proteins by measuring their phosphorylation status.
-
Cell Stimulation and Lysis: Cells are typically serum-starved to reduce basal signaling before being stimulated with PrRP (12-31) for a specific time.[9] The cells are then lysed to extract the proteins.[9]
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for each sample.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-ERK, anti-phospho-CREB, or anti-phospho-Akt).[5][9] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[9]
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified by densitometry. The levels of phosphorylated protein are often normalized to the total amount of the protein.[9]
Protein Kinase A (PKA) and Protein Kinase C (PKC) Activity Assays
These assays measure the enzymatic activity of PKA and PKC following stimulation with PrRP (12-31).
-
Cell Permeabilization: Cells can be permeabilized using agents like streptolysin-O to allow the entry of kinase substrates.[3]
-
Kinase Reaction: Permeabilized cells or cell lysates are incubated with a specific peptide substrate for PKA or PKC in the presence of [γ-32P]ATP.[3]
-
Substrate Phosphorylation Measurement: The incorporation of 32P into the peptide substrate is measured to determine the kinase activity.[3]
-
Inhibitor Studies: The specificity of the assay can be confirmed by using known inhibitors of PKA or PKC.[3]
c-Jun N-terminal Kinase (JNK) Activity Assay
This assay is used to quantify the activity of JNK in response to PrRP (12-31) stimulation.
-
Immunoprecipitation: JNK is specifically immunoprecipitated from cell lysates using a JNK-specific antibody.[11]
-
In Vitro Kinase Assay: The immunoprecipitated JNK is then incubated with a recombinant substrate, such as c-Jun, and ATP.[11]
-
Phosphorylation Detection: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody (e.g., anti-phospho-c-Jun).[11]
Conclusion
Prolactin Releasing Peptide (12-31) is a potent agonist of the GPR10 receptor, activating a complex network of intracellular signaling pathways. The primary signaling events include Gq-mediated calcium mobilization and Gi/Go-mediated activation of the MAPK/ERK and PI3K/Akt pathways. These initial signals lead to the modulation of downstream effectors such as CREB, PKA, PKC, and JNK, ultimately mediating the diverse physiological functions of PrRP. A thorough understanding of these signaling cascades is essential for the development of novel therapeutic strategies targeting the PrRP system for a range of conditions, including metabolic and neurological disorders. This guide provides a foundational resource for researchers and drug development professionals working in this field.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional analysis of novel phosphorylation sites of CREB-binding protein using mass spectrometry and mammalian two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. Characterization and distribution of prolactin releasing peptide (PrRP) binding sites in the rat – evidence for a novel binding site subtype in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Recruitment of CREB Binding Protein Is Sufficient for CREB-Mediated Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for graded inhibition of CREB:DNA interactions by multi-site phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
The Role of Prolactin Releasing Peptide (12-31) in the Hypothalamic-Pituitary Axis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Prolactin Releasing Peptide (PrRP) is a key neuropeptide in the regulation of the hypothalamic-pituitary axis (HPA) and other central nervous system functions. This technical guide focuses on the 20-amino acid C-terminal fragment, Prolactin Releasing Peptide (12-31), also known as PrRP20. While initially identified for its potential to stimulate prolactin release, the physiological role of PrRP and its fragments is now understood to be far more complex, with significant involvement in stress responses, energy homeostasis, and cardiovascular regulation. This document provides an in-depth analysis of PrRP(12-31), detailing its mechanism of action, receptor interactions, and downstream signaling pathways. It presents a compilation of quantitative data from key studies, detailed experimental protocols, and visual representations of its molecular interactions to serve as a comprehensive resource for researchers in the field.
Introduction: Prolactin Releasing Peptide and the (12-31) Fragment
Prolactin Releasing Peptide (PrRP) was originally isolated from the bovine hypothalamus as the endogenous ligand for the G protein-coupled receptor GPR10.[1][2] It exists in two primary isoforms, a 31-amino acid peptide (PrRP31) and a 20-amino acid C-terminal fragment, PrRP(12-31).[1] Both forms are derived from the same precursor protein and share a conserved C-terminal Arg-Phe-amide motif, which is critical for biological activity.[3]
Crucially, structure-activity relationship studies involving N-terminal deletions of PrRP31 revealed that the PrRP(12-31) fragment is equipotent to the full-length peptide in binding to its cognate receptor, GPR10, and in stimulating intracellular signaling.[4][5][6][7][8] This finding established PrRP(12-31) as a fully functional agonist and a key molecule for understanding the physiological effects mediated by the PrRP system. While named for its prolactin-releasing activity in specific in vitro models, its role in vivo is contested, with several studies suggesting it does not directly stimulate prolactin secretion but may act as a neuromodulator within the hypothalamus to influence other pituitary axes.[9][10][11]
Mechanism of Action: Receptor Binding and Signaling
PrRP(12-31) exerts its biological effects primarily by acting as a high-affinity agonist at the GPR10 receptor. There is also evidence of lower-affinity binding and functional activity at the Neuropeptide FF receptor 2 (NPFF-R2), suggesting potential for signal crosstalk.[3][4]
Receptor Binding Affinity
PrRP(12-31) and its parent peptide, PrRP31, bind to GPR10 with high affinity in the low nanomolar range. The binding is highly dependent on the C-terminal arginine residues and the terminal amide group.[6][7][8]
| Ligand | Receptor | Species | Ki (nM) | Reference |
| PrRP(12-31) | GPR10 | Human/Rat | ~1 | [6][7] |
| PrRP(1-31) | GPR10 | Human | 1.03 ± 0.41 | [5][12] |
| PrRP(1-31) | GPR10 | Rat | 0.33 ± 0.11 | [5][12] |
| PrRP(12-31) | NPFF-R2 | Human/Rat | Lower affinity (High nM) | [3][4] |
Table 1: Comparative binding affinities of PrRP isoforms to the GPR10 receptor.
Post-Receptor Signaling Cascades
Upon binding to GPR10, PrRP(12-31) initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and Gi/Go G-proteins, leading to the activation of multiple downstream pathways.[4]
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][4] This is a primary mechanism for PrRP's action in pituitary cells.
-
Gi/Go Pathway: Coupling to Gi/Go proteins can inhibit adenylyl cyclase, reducing cAMP levels. However, a more prominent role for this pathway in PrRP signaling is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly Extracellular signal-Regulated Kinase (ERK).[3][4] This activation can be blocked by pertussis toxin, confirming the involvement of Gi/Go proteins.[3]
-
Other Pathways: PrRP(12-31) has also been shown to activate Phosphoinositide 3-kinase (PI3K)/Akt pathways and downstream transcription factors like cAMP response element-binding protein (CREB), c-Jun, and c-Fos.[4][13]
Caption: Signaling pathways activated by PrRP(12-31) binding to the GPR10 receptor.
Experimental Data and Protocols
The function of PrRP(12-31) has been elucidated through a variety of in vitro and in vivo experimental models. This section details the protocols for key assays and summarizes the quantitative findings.
In Vitro Studies: Pituitary Cell Cultures
In vitro models using primary rat pituitary cells or pituitary tumor cell lines (e.g., GH3) are fundamental for studying the direct effects of PrRP(12-31) on lactotrophs.
Quantitative Data: In Vitro Prolactin Release
| Cell Model | Treatment | Concentration | Prolactin Release (% of Basal) | Reference |
| Rat Pituitary Cells (Lactating) | PrRP31 | 100 nM | Significant Increase | [9] |
| Rat Pituitary Cells (Male) | PrRP31 | Up to 1 µM | No significant effect | [9] |
| GH3 Rat Pituitary Tumor Cells | PrRP31 | 100 nM | ERK Phosphorylation (Rapid) | [3] |
| RC-4B/C Rat Pituitary Cells | PrRP20/PrRP31 | 10-100 nM | Dose-dependent increase | [3] |
Table 2: Summary of in vitro effects of PrRP on pituitary cells. Note the discrepancy in responses based on the physiological state of the donor animal.
Protocol 1: In Vitro Prolactin Release Assay from Primary Rat Pituitary Cells
This protocol describes a method for assessing the direct effect of PrRP(12-31) on prolactin secretion from cultured anterior pituitary cells.
-
Cell Isolation:
-
Aseptically remove anterior pituitaries from adult rats (e.g., female Sprague Dawley).[14]
-
Mince the tissue and perform enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.
-
Wash cells with culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
-
Cell Culture:
-
Plate the dispersed pituitary cells in multi-well culture plates at a density of 1.0 × 10^6 cells/well and culture for 24-48 hours to allow for attachment.[15]
-
-
Peptide Stimulation:
-
Wash cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of PrRP(12-31) (e.g., 1 nM to 1 µM) or a vehicle control.
-
Incubate for a defined period (e.g., 4 hours).
-
-
Sample Collection & Analysis:
References
- 1. Frontiers | Functions of Two Distinct “Prolactin-Releasing Peptides” Evolved from a Common Ancestral Gene [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ovid.com [ovid.com]
- 11. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolactin Production by Rat Anterior Pituitaries Cultured in vitro as Estimated by Crop Gland Assay, Densitometric Analysis and Radioimmunoassay 1 | Semantic Scholar [semanticscholar.org]
- 15. TRH Regulates the Synthesis and Secretion of Prolactin in Rats with Adenohypophysis through the Differential Expression of miR-126a-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sceti.co.jp [sceti.co.jp]
- 17. Rat PRL(Prolactin) ELISA Kit - Elabscience® [elabscience.com]
PrRP (12-31) as a neuropeptide in the central nervous system
An In-depth Technical Guide to PrRP (12-31) as a Neuropeptide in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolactin-Releasing Peptide (PrRP) is a member of the RF-amide neuropeptide family, characterized by a conserved C-terminal Arg-Phe-amide motif.[1] The full-length human peptide, PrRP-31, is derived from a 98-amino acid precursor.[2][3] Extensive research has identified a shorter, 20-amino acid C-terminal fragment, PrRP (12-31) (also known as PrRP-20), as the crucial bioactive core.[4] Studies involving N-terminal deletions of PrRP-31 revealed that PrRP (12-31) is equipotent to the full-length peptide in binding to its cognate G-protein coupled receptor, GPR10, and stimulating intracellular signaling.[2][4][5][6] This finding established that the initial 11 N-terminal amino acids are not essential for high-affinity receptor binding and biological activity.[4]
While initially identified for its potential role in prolactin release, this function has been questioned, and the research focus has largely shifted to its significant involvement in the central nervous system (CNS).[1][4][7] In the CNS, PrRP (12-31) is implicated in a variety of physiological processes, including the regulation of food intake, energy expenditure, stress responses, and cardiovascular function, making it a key subject of study for understanding the physiological roles of the PrRP system and a potential target for therapeutic development.[1]
Biochemical Properties and Receptor Binding
PrRP (12-31) exerts its biological effects primarily by acting as a full agonist at the GPR10 receptor.[4] It also demonstrates a lower affinity for the Neuropeptide FF receptor type 2 (NPFF-R2).[1][8] The C-terminal region of the peptide, particularly the Arg-Phe-amide motif, is essential for its biological function.[1][8]
Structure-Activity Relationship
Structure-activity relationship studies have demonstrated the critical nature of the C-terminus for receptor interaction.
-
Equipotency: PrRP (12-31) is equipotent to the full-length PrRP-31 in binding to GPR10.[2][4][5][6]
-
N-Terminal Truncations: Further truncations from the N-terminus of PrRP (12-31) lead to a progressive and significant reduction in binding affinity.
-
Minimal Fragment: The shortest fragment capable of binding to GPR10 is the C-terminal heptapeptide, PrRP (25-31), though its affinity is reduced by approximately two orders of magnitude compared to PrRP (12-31).[1]
-
C-Terminal Amide Group: Replacement of the C-terminal amide group with a carboxylic acid results in a complete loss of binding affinity, highlighting its critical role.[1][8]
-
Key Residues: An alanine scan of PrRP (25-31) revealed that the arginine residues at positions 26 and 30 are crucial for receptor binding.[1][5][6]
Quantitative Binding Affinity Data
The binding affinity of various PrRP isoforms for the GPR10 receptor has been quantified across different species. PrRP (12-31) and PrRP-31 consistently demonstrate high affinity in the nanomolar range.
| Ligand | Species | Receptor | Assay Type | Ki Value (nM) | Citation(s) |
| PrRP-31 | Human | Human GPR10 | Radioligand Competition | 1.0 | [5][9][10] |
| PrRP (12-31) | Human | Human GPR10 | Radioligand Competition | 1.0 | [5][9][10] |
| PrRP-31 | Human | Human GPR10 | Radioligand Competition | 1.03 ± 0.41 | [2][3] |
| PrRP (12-31) (PrRP-20) | Human | Human GPR10 | Radioligand Competition | 0.26 ± 0.07 | [2][3] |
| PrRP-31 | Rat | Human GPR10 | Radioligand Competition | 0.33 ± 0.11 | [2][3] |
| PrRP (12-31) (PrRP-20) | Rat | Human GPR10 | Radioligand Competition | 0.22 ± 0.06 | [2][3] |
| PrRP (25-31) | Human | Human GPR10 | Radioligand Competition | 200 | [5][9][10] |
Signaling Pathways in the Central Nervous System
Activation of the GPR10 receptor by PrRP (12-31) initiates a complex cascade of intracellular signaling events. The coupling of GPR10 involves both Gq and Gi/Go proteins, depending on the cellular context.[4] This leads to the activation of multiple downstream effector pathways critical for gene expression and cell survival.[4]
Key signaling pathways include:
-
Phospholipase C (PLC) Pathway: Gq protein activation stimulates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[4] This calcium mobilization is a hallmark of PrRP receptor activation.[2][4][5][6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: PrRP (12-31) stimulates the phosphorylation and activation of several MAPKs, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and growth, is also engaged following GPR10 activation.[4][7]
-
CREB Phosphorylation: The culmination of these signaling cascades often leads to the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.[1][8]
Pertussis toxin (PTX), which inactivates Gi/Go proteins, has been shown to block PrRP-induced ERK and Akt activation, confirming the involvement of these G-protein subtypes.[1][8]
Physiological Functions in the Central Nervous System
The anatomical distribution of PrRP and its GPR10 receptor in discrete brain regions, including the hypothalamus and brainstem, suggests diverse neuromodulatory roles beyond prolactin regulation.[5][6][9]
-
Food Intake and Energy Homeostasis: PrRP is considered an anorexigenic neuropeptide, playing a significant role in lowering food intake and regulating energy expenditure.[1][12] Intracerebroventricular (ICV) injection of PrRP reduces food consumption, and PrRP-expressing neurons often co-express the leptin receptor, suggesting an interaction in the central control of metabolism.[13]
-
Stress Response: PrRP is a stress mediator, with its neurons activated by various psychogenic stressors.[14] It stimulates the release of adrenocorticotropic hormone (ACTH) and corticosterone and can potentiate the effects of noradrenaline on the hypothalamic-pituitary-adrenal (HPA) axis.[14]
-
Neuroprotection: Emerging studies are exploring the neuroprotective potential of PrRP, with findings indicating it can enhance neuronal survival by activating protective signaling pathways like PI3K/Akt.[1][4]
-
Cardiovascular Regulation: PrRP and its receptor are found in brainstem nuclei involved in autonomic control, such as the nucleus of the solitary tract (NTS), suggesting a role in regulating the cardiovascular system.[1]
-
Sleep and Mood Regulation: PrRP fibers innervate the dorsolateral hypothalamus, an area populated by melanin-concentrating hormone (MCH) neurons, which are key regulators of sleep and mood. This suggests PrRP may influence these states by modulating MCH neuronal activity.[14]
-
Reproduction: ICV injection of PrRP has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) via a hypothalamic mechanism in male rats, indicating a role in the reproductive axis.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of PrRP (12-31).
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of unlabeled PrRP (12-31) by measuring its ability to compete with a radiolabeled PrRP ligand for binding to the GPR10 receptor.
Methodology
-
Membrane Preparation:
-
Grow CHO-K1 cells stably transfected with the human GPR10 receptor cDNA to confluence.
-
Scrape, pellet, and homogenize the cells in a cold lysis buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA).
-
Perform differential centrifugation to isolate the membrane fraction. The final pellet is resuspended, analyzed for protein content (e.g., BCA assay), and stored at -80°C.[10][15]
-
-
Assay Setup:
-
Perform assays in a 96-well plate format in a total volume of 200-250 µL per well.[15][16]
-
To each well, add:
-
Membrane homogenate (e.g., 10 µg protein/well) diluted in assay buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).[10][16]
-
A fixed concentration of radioligand (e.g., [¹²⁵I]PrRP-31) at a concentration near its Kd (e.g., 1 nM).[5][9][10]
-
Varying concentrations of the unlabeled competitor, PrRP (12-31).
-
-
-
Incubation:
-
Separation and Counting:
-
Terminate the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a 96-well cell harvester. This separates bound from free radioligand.[15][17]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[15]
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled PrRP (e.g., 1 µM).[10]
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot specific binding as a function of the log concentration of the competitor peptide to generate a competition curve.
-
Calculate the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following GPR10 activation by PrRP (12-31).
Methodology
-
Cell Preparation:
-
Plate GPR10-transfected CHO-K1 or HEK293 cells onto 96-well black-walled, clear-bottom plates and grow to near confluence.
-
-
Dye Loading:
-
Load cells with a fluorescent calcium indicator (e.g., Fluo-3, Fura-2) by incubating them with the acetoxymethyl (AM) ester form of the dye in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 60 minutes at 37°C.[5]
-
Wash the cells to remove excess extracellular dye.
-
-
Assay Execution:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's automated injection system, add varying concentrations of PrRP (12-31) to the wells.
-
-
Data Acquisition:
-
Immediately after peptide addition, record the fluorescence intensity over time (e.g., every second for the first minute, then every 3-5 seconds for the next 1-2 minutes).[5]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response relative to the baseline for each concentration.
-
Plot the peak response against the log concentration of PrRP (12-31) to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) from the curve.
-
In Vivo Study: Intracerebroventricular (ICV) Injection in Rats
This protocol is used to assess the central effects of PrRP (12-31) on hormone release.
Methodology
-
Animal Preparation:
-
Peptide Administration:
-
Dissolve PrRP (e.g., PrRP-31, as a proxy for PrRP 12-31's central action) in sterile saline to the desired concentration (e.g., to deliver a 5 nM dose).[2][3]
-
On the day of the experiment, administer the PrRP solution or saline (vehicle control) via ICV injection in a small volume (e.g., 10 µL).[2][3]
-
-
Sample Collection:
-
Hormone Analysis:
-
Separate plasma from the blood samples.
-
Measure plasma concentrations of hormones of interest (e.g., LH, FSH, testosterone) using specific immunoassays (e.g., RIA, ELISA).
-
-
Data Analysis:
-
Compare the hormone levels in the PrRP-treated group to the saline-treated control group at each time point using appropriate statistical tests (e.g., ANOVA, t-test).
-
Conclusion
PrRP (12-31) stands out as the essential bioactive core of the PrRP neuropeptide system. Its high-affinity binding to the GPR10 receptor in the CNS triggers a complex network of intracellular signaling, leading to the modulation of critical physiological processes including energy homeostasis, stress response, and neuroprotection. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of this neuropeptide. A thorough understanding of PrRP (12-31) pharmacology and function is crucial for exploring its potential as a therapeutic target for metabolic disorders, stress-related conditions, and neurodegenerative diseases.
References
- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Functions of Two Distinct “Prolactin-Releasing Peptides” Evolved from a Common Ancestral Gene [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purchase Directly from Prolactin-Releasing Peptide (12-31) (rat) | China Prolactin-Releasing Peptide (12-31) (rat) Supplies [liwei-peptide.com]
- 13. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Prolactin-Releasing Peptide Contributes to Stress-Related Mood Disorders and Inhibits Sleep/Mood Regulatory Melanin-Concentrating Hormone Neurons in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the Tissue Distribution of Prolactin-Releasing Peptide (12-31) Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tissue distribution of binding sites for the Prolactin-Releasing Peptide fragment (12-31) [PrRP(12-31)]. It has been established that PrRP(12-31), a 20-amino acid C-terminal fragment of the full-length 31-amino acid peptide (PrRP-31), is equipotent to the full-length peptide in binding to its cognate receptor, GPR10, and stimulating intracellular signaling.[1][2][3] Therefore, the distribution of PrRP(12-31) binding sites is considered identical to that of PrRP-31. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways.
Quantitative Data on PrRP Binding Sites
Specific, high-affinity binding sites for Prolactin-Releasing Peptide have been identified in various central nervous system and peripheral tissues of the rat. The following tables present the binding affinity (IC50) and binding site density (Bmax) in key tissues.
| Tissue | Binding Affinity (IC50) (nM) | Binding Site Density (Bmax) (fmol/mg protein) |
| Hypothalamus | 5.2 ± 0.9 | 674 ± 97 |
| Pituitary | 1.4 ± 0.6 | 541 ± 126 |
| Heart | 6.6 ± 0.7 | 628 ± 74 |
| Soleus Muscle | 9.8 ± 0.9 | 677 ± 121 |
| Data derived from competitive binding experiments using 125I-PrRP in rat tissue membranes.[4][5] |
Localization of PrRP Receptor (GPR10) mRNA
In situ hybridization studies have revealed a distinct distribution of mRNA for the PrRP receptor, GPR10, providing further insight into the potential sites of PrRP(12-31) action.
| Brain Region | Level of mRNA Expression |
| Reticular Thalamic Nucleus | Abundant |
| Periventricular Hypothalamus | Abundant |
| Dorsomedial Hypothalamus | Abundant |
| Nucleus of the Solitary Tract | Abundant |
| Area Postrema | Abundant |
| Anterior Pituitary | Abundant |
| Peripheral Tissues | |
| Adrenal Medulla | Abundant |
| Intestine | Present |
| This distribution suggests roles for PrRP beyond prolactin release, including the central control of neuroendocrine and autonomic homeostasis.[2][6] |
Experimental Protocols
The characterization and localization of PrRP(12-31) binding sites have been achieved through several key experimental techniques.
Radioligand Receptor Binding Assay
This method is used to quantify the affinity and density of receptors in tissue homogenates.
Protocol Steps:
-
Tissue Preparation: Tissues are dissected and homogenized in a suitable buffer. Cell membranes are then isolated by centrifugation.[7]
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of radioiodinated PrRP (e.g., 125I-hPrRP) and varying concentrations of unlabeled PrRP(12-31) to compete for binding.[7]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[8]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.[7]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and Bmax (maximum number of binding sites).[4][8]
In Situ Autoradiography
This technique is employed to visualize the anatomical localization of binding sites in tissue sections.
Protocol Steps:
-
Tissue Preparation: Fresh frozen tissue is sectioned using a cryostat and mounted on microscope slides.[9]
-
Incubation: The slide-mounted tissue sections are incubated with a solution containing a radiolabeled form of PrRP.[9]
-
Washing: The slides are washed in buffer to remove any unbound radioligand.[9]
-
Detection: The slides are apposed to X-ray film or coated with photographic emulsion and stored in the dark for a period of time to allow the radioactive decay to expose the film/emulsion.[10][11]
-
Analysis: The resulting autoradiograms are analyzed to identify the specific anatomical structures with high densities of binding sites.[9]
Signaling Pathways of the Prolactin-Releasing Peptide Receptor (GPR10)
Upon binding of PrRP(12-31) to its G-protein coupled receptor, GPR10, a cascade of intracellular signaling events is initiated. GPR10 is known to couple to Gq and Gi/Go proteins, leading to the activation of multiple downstream pathways.[1][12]
Key signaling cascades activated by PrRP(12-31) include:
-
Phospholipase C (PLC) Pathway: Activation of Gq proteins stimulates PLC, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[1]
-
PI3K/Akt Pathway: PrRP can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for promoting cell survival and growth.[13][14]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also engaged, with evidence for the activation of extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). ERK activation can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor.[13][14]
Pertussis toxin, an inhibitor of Gi/Go proteins, has been shown to block PrRP-induced ERK and Akt activation, confirming the involvement of these G proteins in the signaling cascade.[12][13] The diverse nature of these signaling pathways underscores the multifaceted physiological roles of PrRP(12-31) in the body, ranging from neuroendocrine regulation to cellular growth and survival.
References
- 1. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 2. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization and distribution of prolactin releasing peptide (PrRP) binding sites in the rat – evidence for a novel binding site subtype in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phoenixbiotech.net [phoenixbiotech.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 9. Autoradiographic localization of sigma receptor binding sites in guinea pig and rat central nervous system with (+)3H-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autoradiographic localization of binding sites for 125I-substance P on neurones from cultured rat superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autoradiographic localization of binding sites for neuropeptide Y and bradykinin on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of Prolactin Releasing Peptide (12-31): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the chemical synthesis and subsequent purification of the human Prolactin Releasing Peptide fragment (12-31) (PrRP(12-31)). PrRP(12-31), a 20-amino acid peptide, is a potent and high-affinity agonist for the G-protein coupled receptor GPR10, exhibiting equipotent activity to the full-length PrRP-31.[1][2] This makes it a valuable tool for research into the physiological roles of the PrRP system, which includes regulation of food intake, stress responses, and cardiovascular function. The protocol details the use of Fmoc-based solid-phase peptide synthesis (SPPS), followed by cleavage from the resin, and purification using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Analytical techniques for peptide characterization, including analytical RP-HPLC and mass spectrometry, are also described.
Introduction
Prolactin Releasing Peptide (PrRP) is a neuropeptide that exists in two endogenous forms, a 31-amino acid peptide (PrRP-31) and a 20-amino acid peptide (PrRP-20). The human PrRP(12-31) corresponds to the PrRP-20 isoform. PrRPs are the endogenous ligands for the GPR10 receptor.[1][2] Studies have demonstrated that the C-terminal fragments of PrRP-31 are crucial for its biological activity, with PrRP(12-31) displaying a binding affinity for GPR10 comparable to the full-length peptide.[1][2] The synthesis of this peptide fragment provides a valuable reagent for investigating the pharmacology of the PrRP-GPR10 system and its potential as a therapeutic target.
This protocol outlines a robust and reproducible method for the synthesis and purification of human PrRP(12-31) using standard peptide chemistry techniques.
Materials and Equipment
Synthesis
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids with appropriate side-chain protection
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanediol (EDT)
-
Diethyl ether, cold
-
Automated or manual peptide synthesizer
-
Glass reaction vessel with a sintered glass filter
-
Shaker or vortexer
Purification
-
Preparative and analytical RP-HPLC system with UV detector
-
C18 reverse-phase columns
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Lyophilizer
Analysis
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of PrRP(12-31)
The synthesis is based on the standard Fmoc/tBu strategy. The amino acid sequence of human PrRP(12-31) is: H-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH2.
Table 1: Amino Acids and Side-Chain Protecting Groups
| Amino Acid | Fmoc-Derivative with Side-Chain Protection |
| Threonine | Fmoc-Thr(tBu)-OH |
| Proline | Fmoc-Pro-OH |
| Aspartic Acid | Fmoc-Asp(OtBu)-OH |
| Isoleucine | Fmoc-Ile-OH |
| Asparagine | Fmoc-Asn(Trt)-OH |
| Alanine | Fmoc-Ala-OH |
| Tryptophan | Fmoc-Trp(Boc)-OH |
| Tyrosine | Fmoc-Tyr(tBu)-OH |
| Serine | Fmoc-Ser(tBu)-OH |
| Arginine | Fmoc-Arg(Pbf)-OH |
| Glycine | Fmoc-Gly-OH |
| Valine | Fmoc-Val-OH |
| Phenylalanine | Fmoc-Phe-OH |
Protocol Steps:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Phe-OH) by dissolving it with an equimolar amount of a coupling agent (e.g., DIC) and an additive (e.g., OxymaPure®) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a recoupling.
-
-
Washing: After complete coupling, wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After coupling the last amino acid (Fmoc-Thr(tBu)-OH), perform a final Fmoc deprotection.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
Cleavage and Deprotection
-
Prepare the cleavage cocktail "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA. Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Purification by Preparative RP-HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using a preparative C18 column.
-
Elute the peptide using a linear gradient of mobile phase B (acetonitrile with 0.1% TFA) in mobile phase A (water with 0.1% TFA). A suggested gradient is 10-40% B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm and collect fractions corresponding to the main peptide peak.
Table 2: Preparative HPLC Parameters
| Parameter | Setting |
| Column | Preparative C18, 10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-40% B over 60 minutes |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) |
| Detection | 220 nm and 280 nm |
Purity Analysis by Analytical RP-HPLC
-
Analyze the collected fractions for purity using an analytical C18 column.
-
A suggested analytical gradient is 5-95% B over 30 minutes.
-
Pool the fractions with a purity of >95%.
Table 3: Analytical HPLC Parameters
| Parameter | Setting |
| Column | Analytical C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | 220 nm |
Lyophilization and Characterization
-
Lyophilize the pooled pure fractions to obtain the final peptide as a white powder.
-
Confirm the identity of the peptide by determining its molecular weight using mass spectrometry. The theoretical molecular weight of human PrRP(12-31) is approximately 2272.6 g/mol .
Expected Results
Table 4: Summary of Expected Quantitative Data
| Parameter | Expected Value |
| Crude Peptide Yield (post-cleavage) | 70-85% (based on initial resin loading) |
| Crude Peptide Purity (by analytical HPLC) | 50-70% |
| Purified Peptide Yield (post-HPLC) | 20-30% (of theoretical yield) |
| Final Peptide Purity (by analytical HPLC) | >95% |
Visualizations
Caption: Workflow for the synthesis and purification of PrRP(12-31).
Caption: Signaling pathways activated by PrRP binding to GPR10.
References
Application Notes and Protocols: GPR10 Receptor Binding Assay using Radiolabeled PrRP (12-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR10, a G-protein coupled receptor, and its endogenous ligand, Prolactin-releasing peptide (PrRP), are implicated in a variety of physiological processes including energy homeostasis, stress responses, and cardiovascular regulation.[1][2] The shorter 20-amino acid form of PrRP, PrRP(12-31), has been shown to be equipotent to the full-length 31-amino acid peptide in binding to GPR10, making it a valuable tool for studying this receptor system.[3] This document provides detailed protocols for a GPR10 receptor binding assay using radiolabeled PrRP(12-31), a critical tool for screening and characterizing novel ligands targeting this receptor.
GPR10 Signaling Pathway
Activation of GPR10 by PrRP primarily leads to the mobilization of intracellular calcium.[4][5][6] This is indicative of the receptor coupling to the Gq family of G-proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. While the Gq pathway is predominant, some studies suggest that GPR10 may also couple to Gi/Go proteins in certain cellular contexts.[7][8] However, in HEK293 cells expressing GPR10, PrRP did not alter cAMP levels, suggesting a lack of coupling to Gs or Gi in this system.[4][5][6]
Data Presentation
Table 1: Saturation Binding Analysis of [¹²⁵I]-PrRP-20 with GPR10
| Parameter | High Affinity Site | Low Affinity Site |
| KD (nM) | 0.026 ± 0.006 | 0.57 ± 0.14 |
| Bmax (fmol/mg protein) | 3010 ± 400 | 8570 ± 2240 |
| Data from HEK293 cells stably expressing GPR10.[4] |
Table 2: Kinetic Analysis of [¹²⁵I]-PrRP-20 Binding to GPR10
| Parameter | Value |
| KD (nM) from single site analysis | 0.012 |
| Derived from association and dissociation data.[4] |
Table 3: Competitive Binding of PrRP Analogs to GPR10
| Competitor | Ki (nM) |
| Human PrRP-20 | 0.26 ± 0.07 |
| Human PrRP-31 | 1.03 ± 0.41 |
| Rat PrRP-20 | 0.22 ± 0.06 |
| Rat PrRP-31 | 0.33 ± 0.11 |
| Competition against [¹²⁵I]-PrRP-20 binding in HEK293-GPR10 cell membranes.[4] |
Table 4: Functional Potency of PrRP Analogs in Calcium Mobilization
| Agonist | EC50 (nM) |
| Human PrRP-20 | 1.06 ± 0.22 |
| Human PrRP-31 | 1.54 ± 0.26 |
| Rat PrRP-20 | 0.75 ± 0.06 |
| Rat PrRP-31 | 1.56 ± 0.42 |
| Measured in HEK293 cells stably transfected with the GPR10 receptor.[4] |
Experimental Protocols
Membrane Preparation from GPR10-Expressing Cells
This protocol describes the preparation of cell membranes from HEK293 cells stably transfected with GPR10.[4]
Materials:
-
HEK293 cells stably expressing GPR10
-
Phosphate Buffered Saline (PBS) with 0.2 mM EDTA
-
Homogenization Buffer (e.g., 20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, pH 7.4)
-
Protease inhibitors (e.g., 0.5 mM PMSF, 1 μg/ml pepstatin, and a complete protease inhibitor cocktail)
-
Ultra-Turrax homogenizer
-
High-speed centrifuge
Procedure:
-
Harvest cells with PBS and pellet them by centrifugation.
-
Wash the cell pellet with 30 volumes of ice-cold PBS containing 0.2 mM EDTA.
-
Resuspend the pellet in ice-cold Homogenization Buffer supplemented with protease inhibitors.
-
Homogenize the cell suspension using an Ultra-Turrax homogenizer.
-
Centrifuge the homogenate at 39,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate buffer for the binding assay or for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
Radioligand Binding Assay
This protocol details the procedure for a competitive radioligand binding assay using [¹²⁵I]-PrRP(12-31) (or a similar radiolabeled PrRP fragment like [¹²⁵I]-PrRP-20) and membranes from GPR10-expressing cells.[4]
Materials:
-
GPR10-expressing cell membranes
-
[¹²⁵I]-PrRP(12-31) (Radioligand)
-
Unlabeled PrRP(12-31) or other test compounds
-
Binding Buffer: 20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, 0.1% (w/v) BSA, and protease inhibitors (pH 7.4)
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 (ice-cold)
-
Whatman GF/B glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
In a total assay volume of 0.5 ml, combine the following in polypropylene tubes:
-
Binding Buffer
-
A fixed concentration of [¹²⁵I]-PrRP(12-31) (e.g., 0.2 nM)
-
A range of concentrations of the unlabeled competitor (test compound or unlabeled PrRP for non-specific binding, typically at 1 µM for the latter).
-
GPR10-expressing cell membranes (e.g., 2 µg protein per well).
-
-
Incubate the reaction mixture at 25°C for 90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in a suitable buffer.
-
Quickly wash the filters with 5 x 1 ml aliquots of ice-cold Wash Buffer.
-
Measure the bound radioactivity on the filters using a gamma counter.
Data Analysis
The data obtained from the radioligand binding assay can be analyzed to determine key parameters such as KD, Bmax, and Ki.
-
Saturation Binding: To determine the density of receptors (Bmax) and the dissociation constant (KD) of the radioligand, perform the assay with increasing concentrations of the radioligand. Specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding. The data can be analyzed using non-linear regression fitting to a one-site or two-site binding model. A Scatchard plot can also be used for visualization and analysis.[4]
-
Competitive Binding: To determine the inhibitory constant (Ki) of a test compound, perform the assay with a fixed concentration of radioligand and varying concentrations of the competitor. The IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression of the competition curve. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Experimental Workflow Visualization
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 4. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Characterization of the binding of [(125)I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Measuring ERK Phosphorylation in SH-SY5Y Cells Treated with Prolactin-Releasing Peptide (PrRP) (12-31): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin-Releasing Peptide (PrRP) is a neuropeptide that acts as an endogenous ligand for the G-protein coupled receptor, GPR10.[1][2][3] The 20-amino acid fragment, PrRP (12-31), has been shown to be as potent as the full-length PrRP31 in binding to and activating GPR10.[4] Upon binding to its receptor, PrRP initiates a cascade of intracellular signaling events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[4][5] Studies have demonstrated that PrRP rapidly and significantly increases the phosphorylation of ERK in various cell lines, including the human neuroblastoma SH-SY5Y cell line.[4][6]
The SH-SY5Y cell line is a widely used in vitro model in neurobiology due to its human origin and its ability to differentiate into a more mature neuron-like phenotype.[6] This makes it a valuable tool for studying neuronal signaling pathways and for the screening of potential therapeutic compounds.
These application notes provide detailed protocols for the culture and differentiation of SH-SY5Y cells, treatment with PrRP (12-31), and the subsequent measurement of ERK1/2 phosphorylation using Western blotting and ELISA.
Data Presentation
Quantitative Analysis of PrRP-Induced ERK Phosphorylation
The following table summarizes the quantitative data on ERK1/2 phosphorylation in SH-SY5Y cells following treatment with PrRP31. Given that PrRP (12-31) is equipotent to PrRP31, similar results are expected.
| Treatment | Concentration (M) | Incubation Time | Fold Increase in pERK/Total ERK Ratio | Reference |
| PrRP31 | 1 x 10⁻⁵ | 8 minutes | 1.36 (36% increase) | [7] |
Note: This data is based on a single study and further dose-response and time-course experiments are recommended for a comprehensive understanding of PrRP (12-31) activity.
Signaling Pathway and Experimental Workflow
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF) (optional)
-
Cell culture flasks and plates
Protocol for Undifferentiated SH-SY5Y Culture:
-
Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
Protocol for Neuronal Differentiation:
-
Seed SH-SY5Y cells in the desired culture plates at a density of 2 x 10⁴ cells/cm².
-
Allow the cells to adhere for 24 hours in the complete growth medium.
-
To initiate differentiation, replace the medium with DMEM/F-12 containing 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.
-
Change the differentiation medium every 2-3 days.
-
For a more mature neuronal phenotype, after 4-6 days of RA treatment, the medium can be supplemented with 50 ng/mL BDNF.
-
Experiments are typically performed on cells differentiated for 7-10 days.
PrRP (12-31) Treatment
Materials:
-
Differentiated SH-SY5Y cells
-
PrRP (12-31) peptide
-
Serum-free DMEM/F-12
Protocol:
-
One day before the experiment, replace the differentiation medium with serum-free DMEM/F-12 to starve the cells and reduce basal ERK phosphorylation.
-
Prepare a stock solution of PrRP (12-31) in sterile water or an appropriate buffer.
-
On the day of the experiment, dilute the PrRP (12-31) stock solution to the desired final concentrations in serum-free DMEM/F-12.
-
For a dose-response experiment , treat the cells with a range of PrRP (12-31) concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) for a fixed time (e.g., 10 minutes).
-
For a time-course experiment , treat the cells with a fixed concentration of PrRP (12-31) (e.g., 10⁻⁷ M) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).
-
Following treatment, immediately place the culture plates on ice and proceed to cell lysis.
Cell Lysis and Protein Quantification
Materials:
-
RIPA buffer (or similar lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
Protocol:
-
Aspirate the medium from the wells and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
Western Blotting for pERK1/2 and Total ERK1/2
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To detect total ERK1/2, strip the membrane and re-probe with the primary antibody against total ERK1/2, followed by the secondary antibody and detection steps as described above.
-
Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal.
ELISA for pERK1/2 and Total ERK1/2
Materials:
-
Commercially available ELISA kit for phospho-ERK1/2 (pT202/Y204) and/or total ERK1/2.
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, the protocol will involve the following steps: a. Prepare cell lysates as described in Protocol 3. b. Add the specified volume of cell lysate to the wells of the antibody-coated microplate. c. Incubate the plate to allow for the capture of the target protein. d. Wash the wells to remove unbound proteins. e. Add a detection antibody conjugated to an enzyme (e.g., HRP). f. Wash the wells to remove unbound detection antibody. g. Add a substrate that reacts with the enzyme to produce a colorimetric or fluorescent signal. h. Stop the reaction and measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of phospho-ERK1/2 and total ERK1/2 in each sample based on a standard curve. The level of ERK phosphorylation is expressed as the ratio of phospho-ERK1/2 to total ERK1/2.
By following these detailed protocols, researchers can reliably measure the effects of PrRP (12-31) on ERK phosphorylation in SH-SY5Y cells, providing valuable insights into the signaling mechanisms of this neuropeptide and its potential as a therapeutic target.
References
- 1. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Chronic AMPK Activation Reduces the Expression and Alters Distribution of Synaptic Proteins in Neuronal SH-SY5Y Cells [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Prolactin-Releasing Peptide (12-31) in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intracerebroventricular (ICV) injection of Prolactin-Releasing Peptide (12-31) [PrRP (12-31)] in rats. This document is intended to guide researchers in studying the central effects of this neuropeptide on various physiological and behavioral parameters, including food intake, energy expenditure, and stress responses.
Prolactin-Releasing Peptide (PrRP) is a neuropeptide primarily involved in the regulation of food intake and energy homeostasis.[1] The 20-amino acid isoform, PrRP (12-31), has been shown to be as potent as the full-length 31-amino acid peptide in binding to its receptor, GPR10, and eliciting biological effects.[2][3][4] Central administration of PrRP via ICV injection allows for direct delivery to the brain, bypassing the blood-brain barrier and enabling the investigation of its centrally-mediated functions.
Core Applications:
-
Metabolic Studies: Investigating the role of PrRP (12-31) in the regulation of food intake, body weight, and energy expenditure.[1][5][6]
-
Neuroendocrine Research: Examining the effects of PrRP (12-31) on the hypothalamic-pituitary-adrenal (HPA) axis and the secretion of various hormones.[2][7][8]
-
Behavioral Neuroscience: Assessing the influence of central PrRP (12-31) on stress-related behaviors, mood, and sleep.[9][10]
Experimental Protocols
I. Materials and Reagents
-
Animals: Male Sprague-Dawley or Wistar rats (specific strain may vary based on experimental goals).
-
Peptide: Prolactin-Releasing Peptide (12-31), human or rat (lyophilized powder).[9]
-
Vehicle: Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF).
-
Surgical Suite & Instruments:
-
Injection Apparatus:
-
Microinjection pump
-
Microsyringes (e.g., 10 µL)
-
PE50 tubing
-
-
General Supplies:
II. Experimental Workflow
The overall experimental process involves several key stages, from initial surgical preparation to the final data analysis.
Caption: Experimental workflow for ICV injection of PrRP (12-31) in rats.
III. Detailed Methodologies
A. Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation
This protocol is for implanting a guide cannula into the lateral ventricle of the rat brain.
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail).[12][14]
-
Once the animal has reached a surgical plane of anesthesia (confirmed by absence of pedal reflex), shave the head and secure it in the stereotaxic apparatus.[11][12]
-
Apply ophthalmic ointment to the eyes to prevent drying.[11][12]
-
Cleanse the surgical area with an antiseptic solution.[12]
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the periosteum to visualize the bregma and lambda cranial landmarks.
-
Level the skull by ensuring the dorsal-ventral readings for bregma and lambda are the same.
-
Using the stereotaxic coordinates for the lateral ventricle (relative to bregma), mark the injection site. For rats, typical coordinates are approximately -0.1 mm posterior, +1.6 mm lateral, and +3.6 mm ventral from bregma.[14]
-
Drill a small hole through the skull at the marked site, being careful not to damage the underlying dura mater.
-
Implant 2-3 small jeweler's screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the predetermined ventral coordinate.
-
Secure the cannula to the skull and anchor screws using dental cement.[11][14]
-
Once the cement has hardened, insert a dummy cannula to keep the guide cannula patent.[13]
-
Suture the scalp incision around the cannula implant.
-
-
Post-Operative Care:
B. Preparation and Administration of PrRP (12-31)
-
Reconstitution:
-
Reconstitute the lyophilized PrRP (12-31) in sterile 0.9% saline or aCSF to the desired stock concentration.[9] For example, to prepare a 1 nmol/µL solution, dissolve the appropriate mass of peptide in the calculated volume of vehicle.
-
Aliquot the reconstituted peptide and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
-
Injection Procedure:
-
Habituate the animals to the handling and injection procedure on several days leading up to the experiment to minimize stress.[4]
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Connect the internal/injector cannula to the microsyringe via PE50 tubing. Ensure the injector cannula extends slightly beyond the tip of the guide cannula to deliver the peptide directly into the ventricle.
-
Slowly insert the injector cannula into the guide cannula.
-
Infuse the desired volume of PrRP (12-31) solution or vehicle over a period of 15-30 seconds for bolus injections.[13] Common injection volumes for rats are less than 10 µL.[13]
-
Leave the injector cannula in place for an additional 30-60 seconds to allow for diffusion and prevent backflow.
-
Gently remove the injector cannula and replace it with the dummy cannula.
-
Return the animal to its home cage or metabolic cage for observation.
-
C. Verification of Cannula Placement
-
Inject a small volume of dye (e.g., Evans blue) through the cannula before perfusion to visualize the injection site.
-
Cryosection the brain and examine the slices under a microscope to confirm that the cannula tip was correctly positioned in the lateral ventricle.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving ICV administration of PrRP in rats.
Table 1: Dosages and Effects of ICV PrRP on Food Intake and Body Weight
| Parameter | Species/Strain | PrRP Isoform | Dose | Observation Period | Effect on Food Intake | Effect on Body Weight | Citation |
| Food Intake | Male Sprague-Dawley | PrRP-31 | 4 nmol | 24 hours | Decreased | Not specified | [5] |
| Food Intake & Body Weight | Male Wistar | PrRP-31 | 8 nmol (twice daily) | Not specified | Marked decrease | Marked decrease | [6] |
| Food Intake & Body Weight | Rats | PrRP | Not specified | Short to medium term | Reduced | Reduced | [1] |
| Body Weight | Female Rats | beta-hydroxybutyrate (for comparison) | Not specified (long-term infusion) | 28 days | No change | Decreased gain | [15] |
Table 2: Effects of ICV PrRP on Other Physiological Parameters
| Parameter | Species/Strain | PrRP Isoform | Dose | Effect | Citation |
| Core Body Temperature | Male Sprague-Dawley | PrRP-31 | 4 nmol | Modified (hyperthermic effect noted in other studies) | [5] |
| Oxygen Consumption (Energy Expenditure) | Male Sprague-Dawley | PrRP-31 | 4 nmol | Increased | [5] |
| Plasma Oxytocin | Rats | PrRP-31 | Not specified | Increased | [1] |
| Plasma LH | Rats | PrRP-31 | 5 nM | Increased | [4] |
| Plasma FSH | Rats | PrRP-31 | 5 nM | Increased | [4] |
| Plasma Testosterone | Rats | PrRP-31 | 5 nM | Increased | [4] |
Signaling Pathways
PrRP (12-31) exerts its effects by binding to the G-protein coupled receptor, GPR10.[2][16] This binding activates several downstream intracellular signaling cascades.
A. Primary GPR10 Signaling Cascade
Activation of GPR10 by PrRP leads to the stimulation of Phospholipase C (PLC), which in turn triggers the release of intracellular calcium and the activation of Protein Kinase C (PKC).[2]
Caption: PrRP (12-31) activation of the GPR10 receptor and PLC pathway.
B. Involvement of MAPK/ERK and PI3K/Akt Pathways
PrRP signaling has also been shown to involve the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell survival and growth.
Caption: Downstream signaling of PrRP involving MAPK/ERK and PI3K/Akt pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of repeated administration of prolactin releasing peptide on feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolactin-releasing peptide affects gastric motor function in rat by modulating synaptic transmission in the dorsal vagal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purchase Directly from Prolactin-Releasing Peptide (12-31) (rat) | China Prolactin-Releasing Peptide (12-31) (rat) Supplies [liwei-peptide.com]
- 10. Prolactin-Releasing Peptide Contributes to Stress-Related Mood Disorders and Inhibits Sleep/Mood Regulatory Melanin-Concentrating Hormone Neurons in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rwdstco.com [rwdstco.com]
- 12. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 13. criver.com [criver.com]
- 14. Intracerebroventricular (icv) cannulation [bio-protocol.org]
- 15. ICV beta-hydroxybutyrate: effects on food intake, body composition, and body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Prolactin Releasing Peptide (12-31) in Primary Pituitary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Prolactin Releasing Peptide (12-31), a bioactive C-terminal fragment of the full-length human PrRP-31, in primary pituitary cell culture studies. This document outlines the peptide's mechanism of action, experimental protocols, and expected outcomes, facilitating research into its role in prolactin regulation and pituitary function.
Introduction
Prolactin Releasing Peptide (PrRP) is a key neuropeptide involved in the regulation of prolactin secretion from the anterior pituitary gland. The fragment consisting of amino acids 12-31, hereafter referred to as PrRP (12-31), has been identified as the bioactive core, equipotent to the full-length 31-amino acid peptide in binding to its cognate G protein-coupled receptor, GPR10.[1][2][3][4] Upon binding, PrRP (12-31) activates a cascade of intracellular signaling pathways, ultimately leading to the synthesis and release of prolactin. Understanding the effects of PrRP (12-31) on primary pituitary cells is crucial for elucidating the complex mechanisms of neuroendocrine control and for the development of novel therapeutics targeting pituitary function.
Mechanism of Action
PrRP (12-31) exerts its effects by binding with high affinity to the GPR10 receptor on lactotrophs in the anterior pituitary.[1][2] This interaction initiates downstream signaling through multiple pathways:
-
Phospholipase C (PLC) Pathway: Activation of GPR10, likely coupled to Gq proteins, stimulates PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[1][5]
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: PrRP has been shown to rapidly activate the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways.[1][5] The activation of ERK appears to be dependent on Gi/Go proteins.[5]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade is also engaged following receptor activation by PrRP.[1][5]
The culmination of these signaling events is the stimulation of prolactin gene expression and the secretion of prolactin from the lactotrophs.[6][7]
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of PrRP on prolactin release from primary anterior pituitary cell cultures, as reported in the literature.
Table 1: Dose-Response of PrRP on Prolactin Release
| PrRP Concentration (M) | Prolactin Release (ng/mL, Mean ± SD) | Fold Increase vs. Control |
| 0 (Control) | 167.44 ± 10.32 | 1.0 |
| 10⁻⁹ | 231.90 ± 8.81 | ~1.4 |
| 10⁻⁸ | Significantly Increased | Data not specified |
| 10⁻⁷ | Significantly Increased | Data not specified |
| 10⁻⁶ | Significantly Increased | Data not specified |
| 10⁻⁵ | Significantly Increased | Data not specified |
Data adapted from a 3-hour incubation study.[8]
Table 2: Time-Course of PrRP (10⁻⁹ M) on Prolactin Release
| Incubation Time | Prolactin Release (ng/mL, Mean ± SD) |
| 30 minutes | 108.03 ± 12.90 |
| 3 hours | 231.90 ± 8.81 |
Control at 30 minutes: 73.89 ± 3.70 ng/mL.[8]
Experimental Protocols
Protocol 1: Primary Anterior Pituitary Cell Culture
This protocol describes the isolation and culture of primary anterior pituitary cells, a crucial first step for in vitro studies of prolactin release.
Materials:
-
Adult rats (e.g., Wistar or Sprague-Dawley)
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Trypsin (0.25%)
-
DNase I
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Collagenase (Type I)
-
Culture plates (e.g., 24-well or 96-well)
Procedure:
-
Euthanize rats according to institutional guidelines and sterilize the surgical area.
-
Excise the pituitary glands and separate the anterior lobes under sterile conditions.
-
Wash the anterior pituitaries multiple times with sterile HBSS.
-
Mince the tissue into small fragments.
-
Incubate the tissue fragments in a solution of trypsin and DNase I to enzymatically disperse the cells.
-
Neutralize the trypsin with DMEM containing FBS.
-
Further disperse the cells by gentle trituration through a series of pipettes with decreasing bore size.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the cells into culture plates at a desired density (e.g., 2.5 x 10⁵ cells/well for a 24-well plate).
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 48-72 hours to allow for attachment before experimental treatment.
Protocol 2: In Vitro Treatment with PrRP (12-31) and Prolactin Measurement
This protocol outlines the procedure for treating cultured pituitary cells with PrRP (12-31) and subsequently measuring prolactin secretion.
Materials:
-
Primary anterior pituitary cells in culture (from Protocol 1)
-
PrRP (12-31) peptide, human
-
Serum-free DMEM
-
Phosphate Buffered Saline (PBS)
-
Prolactin ELISA kit
Procedure:
-
After the initial culture period, aspirate the culture medium from the wells.
-
Wash the cells gently with sterile PBS or serum-free DMEM to remove any residual serum.
-
Prepare working solutions of PrRP (12-31) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in serum-free DMEM. A vehicle-only control (serum-free DMEM) should also be prepared.
-
Add the PrRP (12-31) solutions or vehicle control to the respective wells.
-
Incubate the plates for the desired time period (e.g., 30 minutes to 3 hours) at 37°C in a 5% CO₂ incubator.
-
Following incubation, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for prolactin measurement.
-
Quantify the concentration of prolactin in the supernatant using a commercially available Prolactin ELISA kit, following the manufacturer's instructions.[9][10][11]
-
Normalize the prolactin levels to the total protein content or cell number in each well if desired.
Visualizations
Caption: Signaling pathways activated by PrRP (12-31) in pituitary lactotrophs.
Caption: Experimental workflow for studying PrRP (12-31) effects.
References
- 1. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Two Distinct “Prolactin-Releasing Peptides” Evolved from a Common Ancestral Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. researchgate.net [researchgate.net]
- 9. ibl-international.com [ibl-international.com]
- 10. dbc-labs.com [dbc-labs.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Patch-Clamp Electrophysiology of Neurons with Prolactin Releasing Peptide (12-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin Releasing Peptide (PrRP) is a neuropeptide that plays a significant role in regulating various physiological processes, including stress responses, mood, and energy homeostasis.[1][2] The C-terminal fragment, Prolactin Releasing Peptide (12-31) or PrRP(12-31), has been shown to be as potent as the full-length peptide.[3] PrRP exerts its effects through the G-protein coupled receptor GPR10, and to a lesser extent, the neuropeptide FF receptor 2 (NPFF-R2).[1] Understanding the electrophysiological effects of PrRP(12-31) on neuronal activity is crucial for elucidating its role in brain function and for the development of novel therapeutics targeting the PrRP system. Patch-clamp electrophysiology is a powerful technique to investigate these effects at the single-neuron level.[4][5][6]
These application notes provide a summary of the electrophysiological effects of PrRP(12-31) on neurons, detailed protocols for conducting patch-clamp experiments with this peptide, and a visualization of the associated signaling pathways.
Data Presentation: Electrophysiological Effects of PrRP(12-31) on Neurons
The following table summarizes the quantitative data from whole-cell patch-clamp studies on the effects of PrRP(12-31) on gastric-projecting neurons in the dorsal motor nucleus of the vagus (DMV).[7][8]
| Parameter | Control | PrRP(12-31) (100-300 nM) | Neuron Type | Reference |
| Membrane Potential | Baseline | ~4 mV depolarization | Gastric-projecting DMV neurons | [7] |
| Spontaneous Firing | Baseline | Marked increase | Gastric-projecting DMV neurons | [7] |
| Evoked EPSC Amplitude | 100% | 154 ± 33% | Gastric-projecting DMV neurons | [7][8] |
| Paired-Pulse Ratio (S2/S1) | 0.95 ± 0.08 | 0.71 ± 0.11 | Gastric-projecting DMV neurons | [7][8] |
Signaling Pathways
PrRP(12-31) binding to its primary receptor, GPR10, activates multiple intracellular signaling cascades. The receptor is coupled to both Gq and Gi/Go G-proteins.[3] Activation of the Gq pathway leads to the stimulation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[1][9] The Gi/Go pathway activation, which is sensitive to pertussis toxin, stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases (ERK), and the PI3K/Akt pathway.[3][9] These pathways can modulate neuronal excitability and synaptic transmission.
Caption: Signaling pathway of PrRP(12-31) via the GPR10 receptor.
Experimental Protocols
Experimental Workflow: Brain Slice Patch-Clamp Recording
The general workflow for investigating the effects of PrRP(12-31) on neuronal activity using patch-clamp electrophysiology in acute brain slices is outlined below.
Caption: Experimental workflow for patch-clamp recording with PrRP(12-31).
Detailed Methodology: Whole-Cell Patch-Clamp Recording with PrRP(12-31) Application
This protocol is adapted from standard whole-cell patch-clamp procedures and incorporates specific considerations for the application of PrRP(12-31).[4][5][6][7][10]
1. Preparation of Solutions
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be bubbled with 95% O2 / 5% CO2 for at least 30 minutes before use, with a final pH of 7.4 and osmolarity of 305-315 mOsm.
-
Intracellular Solution (for current-clamp): (in mM) 120 K-gluconate, 10 KCl, 10 HEPES, 10 EGTA, 1.0 MgCl2, 1.0 CaCl2, 2.0 ATP, and 0.5 GTP. The pH should be adjusted to 7.2-7.3 with KOH, and the osmolarity should be 280-290 mOsm. For morphological reconstruction, 0.2-0.5% biocytin can be included.
-
PrRP(12-31) Stock Solution: Prepare a high-concentration stock solution (e.g., 100 µM) of PrRP(12-31) in distilled water or a suitable buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 100-300 nM).
2. Brain Slice Preparation
-
Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines.
-
Perform transcardial perfusion with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal or sagittal slices (e.g., 250-350 µm thick) of the brain region of interest using a vibratome.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
3. Patch-Clamp Recording
-
Transfer a single slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Fill the pipette with the intracellular solution and apply positive pressure.
-
Approach the target neuron with the pipette. Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply brief, gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Switch to current-clamp or voltage-clamp mode and allow the cell to stabilize for several minutes.
4. Application of PrRP(12-31)
-
Record baseline neuronal activity for a stable period (e.g., 5-10 minutes). This can include resting membrane potential, spontaneous firing rate, and evoked postsynaptic potentials/currents.
-
Switch the perfusion to aCSF containing the desired concentration of PrRP(12-31) (e.g., 100-300 nM).
-
Record the changes in neuronal activity during the application of the peptide. Effects may be observed within minutes.
-
After recording the effects, switch the perfusion back to the standard aCSF to wash out the peptide and observe any reversal of the effects.
5. Data Acquisition and Analysis
-
Acquire data using a patch-clamp amplifier and appropriate data acquisition software.
-
Analyze the data to quantify changes in membrane potential, action potential frequency, amplitude and frequency of postsynaptic currents/potentials, and other relevant parameters.
-
Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
These application notes provide a framework for investigating the electrophysiological effects of PrRP(12-31) on neurons. The provided data summary, signaling pathway diagram, and detailed protocols offer a comprehensive resource for researchers in neuroscience and drug development. By employing these methods, a deeper understanding of the role of the PrRP system in neuronal function can be achieved, potentially leading to the identification of new therapeutic targets for a variety of neurological and psychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolactin-releasing peptide affects gastric motor function in rat by modulating synaptic transmission in the dorsal vagal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolactin-releasing peptide affects gastric motor function in rat by modulating synaptic transmission in the dorsal vagal complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prolactin-Releasing Peptide Contributes to Stress-Related Mood Disorders and Inhibits Sleep/Mood Regulatory Melanin-Concentrating Hormone Neurons in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Development of Lipidized Analogs of Prolactin Releasing Peptide (12-31): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin Releasing Peptide (PrRP) is a neuropeptide primarily involved in the regulation of food intake, energy expenditure, and metabolism.[1][2] Its therapeutic potential, particularly for obesity and type 2 diabetes, is significant. However, the native peptide exhibits poor stability in plasma and limited ability to cross the blood-brain barrier (BBB), restricting its efficacy upon peripheral administration.[3][4] To overcome these limitations, lipidization, the process of attaching a fatty acid moiety to the peptide, has emerged as a promising strategy.[4][5] This modification enhances the peptide's pharmacokinetic and pharmacodynamic properties by increasing its plasma stability through binding to serum albumin and facilitating its transport across the BBB.[2][3][6]
These application notes provide a comprehensive overview of the development of lipidized analogs of PrRP, with a focus on the 12-31 fragment. We present key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Efficacy of Lipidized PrRP Analogs
The following tables summarize the binding affinities and in vivo anorexigenic effects of various lipidized PrRP analogs. Lipidization has been shown to not only preserve but in some cases enhance the affinity for the primary receptor, GPR10, and also induce significant binding to the neuropeptide FF receptor 2 (NPFF-R2), suggesting a dual agonistic mechanism of action for some analogs.[3][7][8]
| Analog | Modification | Receptor | Binding Affinity (Ki, nM) | Reference |
| PrRP31 (native) | - | GPR10 | 1.4 ± 0.6 | [9] |
| NPFF-R2 | >1000 | [10] | ||
| palm-PrRP31 | Palmitoylated at the N-terminus | GPR10 | In the nanomolar range | [2] |
| NPFF-R2 | In the nanomolar range | [2] | ||
| myr-PrRP20 | Myristoylated at the N-terminus | GPR10 | In the nanomolar range | [2] |
| NPFF-R2 | In the nanomolar range | [2] | ||
| palm11-PrRP31 | Palmitoylated at Lys11 | GPR10 | In the nanomolar range | [2] |
| NPFF-R2 | In the nanomolar range | [2] | ||
| palm11-PEG-PrRP31 | Palmitoylated at Lys11 via a PEG linker | GPR10 | High affinity | [3] |
| NPFF-R2 | High affinity | [3] |
Table 1: Binding Affinities of Lipidized PrRP Analogs. This table presents the binding affinities (Ki) of selected lipidized PrRP analogs to the GPR10 and NPFF-R2 receptors. The data demonstrates that lipidization maintains or enhances high-affinity binding.
| Analog | Animal Model | Administration Route | Dose | Effect on Food Intake | Effect on Body Weight | Reference |
| palm-PrRP31 | Diet-Induced Obese (DIO) Mice | Subcutaneous (SC) | Not specified | Significantly decreased | Significantly decreased | [10] |
| myr-PrRP20 | Diet-Induced Obese (DIO) Mice | Subcutaneous (SC) | Not specified | Significantly decreased | Significantly decreased | [10] |
| palm-PrRP31 | Diet-Induced Obese (DIO) Rats | Intraperitoneal (IP) | Not specified | Lowered food intake by 24% over two weeks | Lowered body weight by 8% over two weeks | [8][11] |
| palm11-PrRP31 | Diet-Induced Obese (DIO) Mice | Intraperitoneal (IP) | Not specified | Decreased cumulative food intake | Decreased body and liver weights | [8] |
Table 2: In Vivo Efficacy of Lipidized PrRP Analogs. This table summarizes the anorexigenic and body weight-lowering effects of peripherally administered lipidized PrRP analogs in rodent models of diet-induced obesity.
Experimental Protocols
Synthesis of Lipidized PrRP Analogs
Objective: To synthesize PrRP analogs with a fatty acid attached to the N-terminus or a specific lysine residue.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Fatty acids (e.g., palmitic acid, myristic acid)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Solid-Phase Peptide Synthesis: The peptide backbone is assembled on a Rink Amide resin using standard Fmoc solid-phase peptide synthesis protocols.
-
Lipidation:
-
N-terminal lipidization: The fatty acid is coupled to the deprotected N-terminal amino group of the resin-bound peptide using a standard coupling procedure.[12]
-
Side-chain lipidization (e.g., at Lys11): The ε-amino group of the lysine residue is selectively deprotected, and the fatty acid is coupled to this side chain. Linkers like γ-glutamic acid or polyethylene glycol (PEG) can be introduced prior to fatty acid attachment to improve bioavailability.[3]
-
-
Cleavage and Deprotection: The lipidized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[13]
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of lipidized PrRP analogs to their receptors (GPR10, NPFF-R2).
Materials:
-
Cell membranes from cells overexpressing the receptor of interest (e.g., CHO-K1 cells)
-
Radiolabeled ligand (e.g., 125I-PrRP31)
-
Unlabeled lipidized PrRP analogs (competitors)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing MgCl2, EDTA, pepstatin A, and 0.1% BSA)[9]
-
Filtration apparatus
-
Gamma counter
Protocol:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled lipidized PrRP analog in the binding buffer.[9]
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using a non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Signaling Assays (MAPK/ERK1/2 Phosphorylation)
Objective: To assess the agonistic properties of lipidized PrRP analogs by measuring the activation of downstream signaling pathways.
Materials:
-
CHO-K1 cells overexpressing GPR10
-
Lipidized PrRP analogs
-
Cell lysis buffer
-
Antibodies specific for phosphorylated and total ERK1/2
-
Western blotting apparatus and reagents
Protocol:
-
Cell Culture and Stimulation: CHO-K1-GPR10 cells are cultured to confluence and then serum-starved. The cells are then stimulated with various concentrations of the lipidized PrRP analog for a defined period.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed to extract total protein.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies against phosphorylated ERK1/2 and total ERK1/2, followed by incubation with a secondary antibody conjugated to a detection enzyme.
-
Signal Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of pathway activation.[10]
In Vivo Anorexigenic Effect in Rodent Models of Obesity
Objective: To evaluate the effect of peripherally administered lipidized PrRP analogs on food intake and body weight in an animal model of obesity.
Materials:
-
Diet-induced obese (DIO) mice or rats
-
Lipidized PrRP analogs formulated for injection
-
Metabolic cages for monitoring food intake
-
Animal balance
Protocol:
-
Animal Acclimatization: DIO animals are acclimatized to individual housing in metabolic cages.
-
Baseline Measurements: Baseline food intake and body weight are recorded for several days before the start of the treatment.
-
Drug Administration: Animals are administered the lipidized PrRP analog or vehicle control via subcutaneous or intraperitoneal injection.[12]
-
Monitoring: Food intake and body weight are monitored at regular intervals (e.g., 2, 4, 8, 24 hours) after administration. For chronic studies, this is repeated daily for a specified period (e.g., two weeks).[10][11]
-
Data Analysis: The changes in food intake and body weight in the treated group are compared to the vehicle-treated control group to determine the anorexigenic efficacy of the analog.
Visualizations
References
- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. avcr.cz [avcr.cz]
- 4. Lipidization as a tool toward peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Search for lipidized PrRP analogs with strong anorexigenic effect: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and distribution of prolactin releasing peptide (PrRP) binding sites in the rat – evidence for a novel binding site subtype in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Palmitoylated PrRP analog decreases body weight in DIO rats but not in ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. jpp.krakow.pl [jpp.krakow.pl]
Application of Prolactin-Releasing Peptide (12-31) in the Study of Food Intake and Energy Homeostasis
Application Note ID: AN-PrRP-FI-EH-2025
Version: 1.0
Introduction
Prolactin-Releasing Peptide (PrRP) is a neuropeptide recognized for its significant role in regulating energy homeostasis and food intake.[1][2] The C-terminal fragment, PrRP (12-31), also known as PrRP20, has been identified as the bioactive core, demonstrating equipotent activity to the full-length PrRP-31 in binding to its cognate G protein-coupled receptor, GPR10, and initiating downstream signaling cascades.[2][3] This makes PrRP (12-31) a valuable tool for researchers in neuroscience, endocrinology, and drug development focused on metabolic disorders such as obesity.
Central administration of PrRP has been shown to decrease food intake and body weight in animal models, suggesting it functions as an anorexigenic signal.[1][4][5] These effects are considered homeostatic, as they enhance the natural satiety sequence without inducing conditioned taste aversion, a common side effect of compounds that cause visceral illness.[4] The peptide's mechanism of action is linked to its interaction with key appetite-regulating centers in the brain, including the hypothalamus and brainstem, and its interplay with other metabolic hormones like leptin and cholecystokinin (CCK).[1][6][7]
This document provides detailed application notes and experimental protocols for utilizing PrRP (12-31) to study its effects on food intake and energy balance.
Quantitative Data Summary
The following tables summarize the quantitative effects of PrRP administration on food intake from key studies.
Table 1: Effect of Intracerebroventricular (ICV) PrRP Administration on Food Intake in Mice
| Animal Model | Feeding Condition | PrRP Dose (nmol) | Time Point | % Reduction in Food Intake (Approx.) | Reference |
| C57B6J Mice | Ad libitum (dark period) | 1 | 1 hour | 46% | [8] |
| C57B6J Mice | Ad libitum (dark period) | 2 | 1 hour | 54% | [8] |
| C57B6J Mice | Ad libitum (dark period) | 4 | 1 hour | 46% | [8] |
| C57B6J Mice | 14-hour pre-fasted | 2 | 1 hour | 39.6% | [8] |
| C57B6J Mice | 14-hour pre-fasted | 4 | 1 hour | 67.9% | [8] |
Table 2: Effect of Repeated ICV PrRP-31 Administration on Food Intake and Body Weight in Rats
| Animal Model | Treatment | Dose (nmol) | Frequency | Observation | Reference |
| Wistar Rats | PrRP-31 | 8 | Twice Daily | Marked decrease in food intake and body weight | [9] |
| Wistar Rats | PrRP-31 | Up to 8 | Single Injection | No significant effect on food intake | [9] |
Signaling Pathways
PrRP (12-31) exerts its effects by binding to the GPR10 receptor, which can couple to multiple G-proteins (Gq and Gi/Go) to activate several intracellular signaling cascades.[3] These pathways are crucial for mediating the peptide's anorexigenic effects.
Caption: PrRP (12-31) signaling via GPR10 receptor.
Experimental Protocols
Protocol for Intracerebroventricular (ICV) Cannulation and Injection in Rodents
This protocol describes the surgical implantation of a guide cannula for direct administration of PrRP (12-31) into the cerebral ventricles of a rodent.
Materials:
-
PrRP (12-31) peptide (lyophilized)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for reconstitution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula (sized for rat or mouse)
-
Dental cement
-
Internal injection cannula
-
Microinfusion pump and tubing
-
Suturing materials
Procedure:
-
Animal Preparation: Anesthetize the rodent and mount it in a stereotaxic frame. Shave and sterilize the scalp.
-
Cannula Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., relative to bregma).
-
Drill a small hole through the skull at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Suture the scalp incision around the implant.
-
-
Post-Operative Care: Allow the animal to recover for at least one week. Monitor for signs of infection or distress.
-
ICV Injection:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the internal injection cannula, which extends slightly beyond the guide cannula tip.
-
Connect the injection cannula to a microinfusion pump.
-
Infuse the desired volume of PrRP (12-31) solution (e.g., 1-5 µL) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Withdraw the injector and replace the dummy cannula.
-
Protocol for Measuring Food Intake
This protocol details the measurement of food consumption following PrRP (12-31) administration.
Materials:
-
Cannulated and recovered animals
-
Vehicle control (aCSF or saline)
-
PrRP (12-31) solution
-
Standard rodent chow (pre-weighed)
-
Metabolic cages or standard cages with spill-proof feeders
-
Analytical balance
Procedure:
-
Acclimation: Acclimate animals to individual housing and the specific feeders for several days prior to the experiment.
-
Experimental Groups: Randomly assign animals to treatment groups (e.g., Vehicle, PrRP 1 nmol, PrRP 2 nmol, PrRP 4 nmol).
-
Administration:
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of food.
-
Measurement:
-
At specified time points (e.g., 1, 2, 4, 24 hours), remove the feeder and weigh the remaining food and any spillage.
-
Calculate the cumulative food intake by subtracting the final weight from the initial weight.
-
Body weight should also be monitored daily.
-
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for investigating the anorexigenic effects of PrRP (12-31).
Caption: Workflow for PrRP (12-31) food intake studies.
Conclusion
PrRP (12-31) is a potent anorexigenic peptide fragment that serves as an essential tool for investigating the central mechanisms of appetite control and energy homeostasis. Its ability to reduce food intake through specific, homeostatic pathways makes it a subject of interest for developing novel therapeutics for obesity and related metabolic disorders. The protocols and data presented herein provide a framework for researchers to effectively utilize PrRP (12-31) in their studies.
References
- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties [mdpi.com]
- 2. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 4. PRL-releasing peptide reduces food intake and may mediate satiety signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purchase Directly from Prolactin-Releasing Peptide (12-31) (rat) | China Prolactin-Releasing Peptide (12-31) (rat) Supplies [liwei-peptide.com]
- 6. Endogenous prolactin-releasing peptide regulates food intake in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of repeated administration of prolactin releasing peptide on feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility and stability of Prolactin Releasing Peptide (12-31) in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro solubility and stability of Prolactin Releasing Peptide (12-31) (PrRP(12-31)).
Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution of Lyophilized PrRP(12-31)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | PrRP(12-31) is a hydrophilic peptide and should readily dissolve in aqueous solutions. Start with sterile, purified water or a common biological buffer like Phosphate Buffered Saline (PBS) at a neutral pH.[1] |
| Suboptimal pH | The net charge of a peptide, which is influenced by pH, significantly affects its solubility.[2] For basic peptides, dissolving in a slightly acidic solution can improve solubility. Conversely, acidic peptides dissolve better in slightly basic solutions. To determine the optimal pH for PrRP(12-31), which has a theoretical isoelectric point (pI) that can be calculated based on its amino acid sequence, start with a neutral pH and adjust slightly towards acidic or basic if dissolution is poor. |
| Aggregation | Hydrophobic interactions can lead to peptide aggregation, reducing solubility.[3][4] To mitigate this, consider the following: - Sonication: Briefly sonicate the solution in an ice bath.[5] - Vortexing: Gentle vortexing can aid dissolution. - Co-solvents: If aggregation persists in aqueous buffers, a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.[6][7] |
| Low Temperature | Ensure the lyophilized peptide and the solvent are at room temperature before attempting to dissolve. |
| High Concentration | Attempting to dissolve the peptide at a concentration above its solubility limit will result in an incomplete solution. Start with a lower concentration and gradually increase if needed. |
Issue 2: Precipitation of PrRP(12-31) During Storage or Experimentation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Shift | Changes in the pH of the solution during an experiment can cause the peptide to precipitate if it moves closer to its isoelectric point. Ensure the buffer has sufficient buffering capacity to maintain a stable pH. |
| Temperature Fluctuation | Repeated freeze-thaw cycles can lead to peptide aggregation and precipitation.[8] It is highly recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Buffer Composition | High salt concentrations in the buffer can sometimes lead to "salting out" of the peptide. If precipitation is observed in a high ionic strength buffer, try reducing the salt concentration. |
| Interaction with Other Components | The peptide may interact with other components in your experimental setup, leading to precipitation. If this is suspected, perform a control experiment with the peptide in the buffer alone to confirm its stability under those conditions. |
Issue 3: Loss of Biological Activity of PrRP(12-31) Over Time
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | Peptides in aqueous solutions can undergo chemical degradation through processes like oxidation and hydrolysis.[3] To minimize this: - Store stock solutions at -20°C or -80°C.[1] - Avoid prolonged storage at room temperature. - Prepare fresh working solutions for each experiment. |
| Proteolytic Degradation | If working with cell culture media or other biological samples that may contain proteases, the peptide can be degraded. The addition of protease inhibitors to the experimental medium can help prevent this. |
| Adsorption to Surfaces | Peptides can adsorb to the surface of plasticware, reducing the effective concentration in solution. Using low-protein-binding tubes and pipette tips can help minimize this issue. |
| Improper Storage of Lyophilized Powder | The lyophilized peptide should be stored at -20°C or below in a desiccated environment to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized PrRP(12-31)?
A1: The recommended starting solvent is sterile, purified water or Phosphate Buffered Saline (PBS) at a pH of 7.2-7.4.[9] PrRP(12-31) is generally soluble in aqueous solutions.
Q2: What is the recommended storage condition for PrRP(12-31) solutions?
A2: For long-term storage, it is recommended to store aliquoted stock solutions at -20°C or -80°C.[1][8] Avoid repeated freeze-thaw cycles. For short-term storage (a few days), solutions can be kept at 4°C.
Q3: My PrRP(12-31) solution appears cloudy. What should I do?
A3: Cloudiness indicates incomplete dissolution or aggregation. Refer to the troubleshooting guide for "Poor or Incomplete Dissolution." Gentle vortexing or brief sonication in an ice bath may help. If the problem persists, the peptide may have aggregated. You can try dissolving a fresh vial using the recommended procedures.
Q4: How can I assess the stability of my PrRP(12-31) solution?
A4: The most common method for assessing peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10] A stability-indicating HPLC method can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide over time.
Q5: What are the main signaling pathways activated by PrRP(12-31)?
A5: PrRP(12-31) primarily acts through the G-protein coupled receptor GPR10.[11][12] Activation of GPR10 can lead to the stimulation of several downstream signaling cascades, including:
-
Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[11][13]
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[11]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is also engaged following receptor activation.[11]
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Lyophilized PrRP(12-31)
-
Allow the vial of lyophilized PrRP(12-31) to warm to room temperature before opening.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Add the desired volume of sterile, purified water or PBS (pH 7.2-7.4) to the vial to achieve the desired stock concentration.
-
Gently vortex the vial to dissolve the peptide.
-
If the peptide does not fully dissolve, you can sonicate the vial for a few seconds in an ice bath.
-
Once dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Stability Assessment of PrRP(12-31) using RP-HPLC
This is a general protocol that should be optimized for your specific HPLC system and column.
-
Preparation of Standards: Prepare a stock solution of PrRP(12-31) of known concentration. Create a series of standards by diluting the stock solution to generate a calibration curve.
-
Sample Preparation:
-
Prepare a solution of PrRP(12-31) at a known concentration in the buffer of interest.
-
Divide the solution into several aliquots. One aliquot will be your "time zero" sample.
-
Store the remaining aliquots under the desired stress conditions (e.g., 4°C, room temperature, 37°C).
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is a good starting point for peptide analysis.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes) is a common starting point. The gradient should be optimized to achieve good separation of the parent peptide from any degradation products.[15]
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at 214 nm or 280 nm (if the peptide contains tryptophan or tyrosine).
-
-
Data Analysis:
-
Inject the "time zero" sample and the standards to establish the initial concentration and retention time of the intact peptide.
-
At specified time points, inject the samples stored under the stress conditions.
-
Quantify the peak area of the intact PrRP(12-31) at each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Visualizations
Caption: PrRP(12-31) Signaling Pathways via GPR10.
Caption: Recommended Workflow for PrRP(12-31) Handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biochemazone.com [biochemazone.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 12. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Optimizing dosage of Prolactin Releasing Peptide (12-31) for cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Prolactin Releasing Peptide (12-31) [PRP(12-31)] in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Prolactin Releasing Peptide (12-31) in a cell-based assay?
A1: The optimal concentration of PRP(12-31) is application-dependent. For initial experiments, a dose-response curve is recommended, typically ranging from 10⁻¹¹ M to 10⁻⁵ M. The shorter fragment, PRP(12-31), is equipotent to the full-length PRP(1-31)[1][2]. For binding assays, the affinity (Kᵢ) is approximately 1 nM, and for functional assays like calcium mobilization, the EC₅₀ is in the low nanomolar range (e.g., 1.8 nM for PRP(1-31) in an AequoScreen® assay)[1][2][3]. In some functional assays, such as those examining neuroprotective effects, concentrations up to 10 µM have been used[4][5].
Q2: Which cell lines are suitable for studying PRP(12-31) activity?
A2: The choice of cell line depends on the expression of the Prolactin Releasing Peptide receptor, GPR10. Commonly used models include:
-
CHO-K1 (Chinese Hamster Ovary) cells: These are often used for stably transfecting and expressing the human GPR10 receptor[3][6]. They are a robust platform for studying Gq-mediated signaling, such as calcium mobilization[1][2][3].
-
SH-SY5Y (human neuroblastoma) cells: This cell line endogenously expresses GPR10 and is a suitable model for investigating neuroprotective and cell survival signaling pathways, such as PI3K/Akt and ERK/CREB[4].
-
Rat pituitary cell lines (e.g., RC-4B/C, GH3): These are relevant for studying prolactin release and the activation of pathways like ERK and CREB[6].
Ready-to-use frozen cells expressing GPR10 are also commercially available, which can simplify assay logistics[3].
Q3: What are the primary signaling pathways activated by PRP(12-31)?
A3: PRP(12-31) primarily signals through the G protein-coupled receptor GPR10. Activation of GPR10 can engage multiple G proteins depending on the cellular context[6]. The main pathways include:
-
Gq protein pathway: This is a common pathway for GPR10, leading to the activation of phospholipase C, which in turn mobilizes intracellular calcium[1][6].
-
Gi/Go protein pathway: Evidence suggests that a significant portion of GPR10 coupling occurs via Gi/Go proteins[6].
-
Downstream Kinase Cascades: Activation of GPR10 can lead to the phosphorylation and activation of:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal/Response | 1. Sub-optimal peptide concentration. | Perform a dose-response experiment with a wide concentration range (e.g., 1 pM to 10 µM) to determine the optimal EC₅₀. |
| 2. Low GPR10 receptor expression. | Verify receptor expression in your cell line using RT-qPCR or a binding assay. Consider using a cell line with confirmed high-level expression or a stably transfected line[3]. | |
| 3. Peptide degradation. | Ensure proper storage of the peptide at -20°C or -80°C[2]. Prepare fresh dilutions in a suitable assay buffer before each experiment. | |
| 4. Incorrect assay setup. | Review the experimental protocol, especially incubation times and reagent concentrations. For calcium assays, ensure the dye loading and measurement parameters are correct[3]. | |
| High Background Signal | 1. Receptor-independent effects. | Include a control with a cell line that does not express GPR10 to check for non-specific effects of the peptide. |
| 2. Assay buffer components. | Some buffer components may interfere with the assay. Test the buffer alone to establish a baseline. Use a control like digitonin (at ~100 µM) in calcium assays to measure the maximum receptor-independent cellular calcium response[3]. | |
| 3. Cell health. | Ensure cells are healthy and not overly confluent, which can lead to spontaneous signaling. | |
| Inconsistent Results (High Variability) | 1. Cell passage number. | High passage numbers can lead to genetic drift and altered receptor expression or signaling. Use cells within a consistent and low passage range. Some cell lines are stable for at least 60 days in continuous culture without a decrease in functional response[3]. |
| 2. Mycoplasma contamination. | Test for mycoplasma contamination, as it can significantly alter cellular responses[3]. | |
| 3. Inconsistent cell density. | Plate cells at a consistent density for all experiments. For a 96-well format, a density of 5,000 to 25,000 cells per well is often used[3]. | |
| 4. Peptide dilution inconsistency. | Prepare serial dilutions carefully and use low-binding tubes and tips. | |
| Unexpected Bell-Shaped Dose-Response Curve | 1. Receptor desensitization/internalization. | High concentrations of agonists can sometimes lead to rapid receptor desensitization, resulting in a diminished response. |
| 2. Cellular toxicity at high concentrations. | Although less common for peptides, very high concentrations could induce off-target effects or cytotoxicity. Perform a cell viability assay (e.g., MTT) in parallel with your functional assay. | |
| 3. Substrate/nutrient depletion in media. | At very high cellular stimulation, essential components of the assay medium may be depleted, leading to an inhibitory effect. This phenomenon has been observed in some studies with other growth factors[7][8]. |
Quantitative Data Summary
Table 1: Binding Affinity and Potency of Prolactin Releasing Peptides
| Peptide Fragment | Receptor | Assay Type | Cell Line | Value | Reference |
| PRP(1-31) | GPR10 | Radioligand Binding | CHO-K1 | Kᵢ = 1 nM | [1] |
| PRP(12-31) | GPR10 | Radioligand Binding | CHO-K1 | Kᵢ = 1 nM | [1] |
| PRP(1-31) | GPR10 | AequoScreen® (Calcium) | CHO-K1 | EC₅₀ = 1.8 nM | [3] |
| hPRP-31 | GPR10 | Calcium Mobilization | HEK293 | EC₅₀ = 0.33 ± 0.11 nM | [2] |
Table 2: Effective Concentration Ranges in Functional Assays
| Assay Type | Cell Line | Effective Concentration Range | Observed Effect | Reference |
| Prolactin Release | Rat Anterior Pituitary Primary Culture | 10⁻⁹ M to 10⁻⁵ M | Dose-dependent increase in prolactin secretion. | [9] |
| PI3K/Akt & ERK/CREB Activation | SH-SY5Y | 10⁻⁵ M | Significant pathway activation. | [4][5] |
| Increased Cell Viability (under stress) | SH-SY5Y | 10⁻⁷ M to 10⁻⁵ M | Protection against methylglyoxal-induced toxicity. | [5] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is adapted for a 96-well format using a fluorescent calcium indicator.
Materials:
-
CHO-K1 cells stably expressing GPR10.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
PRP(12-31) stock solution.
-
96-well black, clear-bottom assay plates.
Procedure:
-
Cell Plating: Seed the GPR10-expressing CHO-K1 cells into a 96-well plate at a density of 25,000 cells/well. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Dye Loading:
-
Remove the growth medium from the wells.
-
Add 100 µL of the calcium-sensitive dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Cell Washing: Gently remove the dye solution and wash the cells twice with 100 µL of Assay Buffer. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Peptide Preparation: Prepare serial dilutions of PRP(12-31) in Assay Buffer at 2x the final desired concentration.
-
Signal Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FDSS, FLIPR).
-
Set the reader to record fluorescence intensity over time (e.g., every second for 90 seconds).
-
Establish a stable baseline reading for ~10-20 seconds.
-
Using the reader's automatic injection system, add 100 µL of the 2x PRP(12-31) solution to the corresponding wells.
-
Continue recording the fluorescence signal for at least 60 seconds post-injection.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
Materials:
-
SH-SY5Y cells.
-
Serum-free medium.
-
PRP(12-31) stock solution.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Starvation: Plate SH-SY5Y cells and grow to ~80% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours in serum-free medium.
-
Peptide Stimulation:
-
Prepare dilutions of PRP(12-31) in serum-free medium.
-
Replace the starvation medium with the peptide solutions (or medium alone for the control).
-
Incubate for the desired time at 37°C. A time course experiment (e.g., 5, 10, 15, 30 minutes) is recommended for initial optimization. A time of ~8 minutes has been used in published studies[4][5].
-
-
Cell Lysis:
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe the membrane with the anti-t-ERK antibody to assess the total amount of ERK protein as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to t-ERK.
Visualizations
Caption: Signaling pathways activated by PRP(12-31) via the GPR10 receptor.
Caption: Workflow for optimizing PRP(12-31) dosage in cell-based assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The optimal platelet concentration in platelet-rich plasma for proliferation of human cells in vitro—diversity, biases, and possible basic experimental principles for further research in the field: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. munin.uit.no [munin.uit.no]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Prolactin Releasing Peptide (PrRP) (12-31) Calcium Flux Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Prolactin Releasing Peptide (12-31) in calcium flux assays. The information is tailored for researchers, scientists, and drug development professionals working with this specific peptide and assay format.
Frequently Asked Questions (FAQs)
Q1: What is Prolactin Releasing Peptide (PrRP) (12-31) and how does it induce calcium flux?
A1: Prolactin Releasing Peptide (PrRP) (12-31) is a biologically active fragment of the full-length Prolactin Releasing Peptide. It acts as a high-affinity agonist for the G-protein coupled receptor 10 (GPR10).[1][2] The binding of PrRP (12-31) to GPR10 can activate the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium into the cytoplasm. This transient increase in cytosolic calcium is known as calcium flux and can be measured using calcium-sensitive fluorescent dyes.[3][4]
Q2: Which cell lines are suitable for a PrRP (12-31) calcium flux assay?
A2: The key requirement for a suitable cell line is the expression of the PrRP receptor, GPR10. Commonly used cell lines for GPCR assays, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, are often used.[3][5] These cell lines do not endogenously express GPR10 and therefore need to be stably or transiently transfected with a GPR10 expression vector. Some researchers also use cell lines that endogenously express GPR10, such as certain pituitary cell lines, although the expression levels might be lower and more variable.[6]
Q3: What are the critical reagents and equipment needed for this assay?
A3:
-
Cell Line: A cell line expressing the GPR10 receptor.
-
PrRP (12-31) Peptide: High-purity peptide to be used as the agonist.
-
Calcium Indicator Dye: A fluorescent dye that binds to calcium, such as Fluo-4 AM, Fluo-8 AM, or Calcium-6.[7][8][9] These are often acetoxymethyl (AM) esters, which allow the dye to cross the cell membrane.
-
Assay Buffer: A buffered salt solution (e.g., HBSS) with or without calcium and magnesium, depending on the experimental design.
-
Microplate Reader: A fluorescence plate reader with kinetic reading capabilities and preferably with an integrated liquid handling system for precise compound addition.[10][11]
-
Cell Culture Reagents: Standard cell culture media, serum, antibiotics, and flasks or plates.
Q4: What is the expected EC50 for PrRP (12-31) in a calcium flux assay?
A4: The EC50 (half-maximal effective concentration) for PrRP peptides in a calcium flux assay can vary depending on the cell line, receptor expression level, and specific assay conditions. However, studies have shown that PrRP (12-31) is equipotent to the full-length PrRP (1-31).[1][2] The reported affinity (Ki) of PrRP (1-31) for GPR10 is approximately 1 nM.[2] Therefore, a reasonable starting point for the EC50 of PrRP (12-31) in a calcium flux assay would be in the low nanomolar range. For a specific CHO-K1 cell line expressing the human PrRP receptor, the EC50 for PrRP (1-31) was determined to be 1.8 nM in an aequorin-based calcium assay.[12]
Troubleshooting Guide
Low Signal or No Response
| Potential Cause | Recommended Solution |
| Low GPR10 Receptor Expression | - Verify receptor expression using a complementary method (e.g., qPCR, Western blot, or flow cytometry with a tagged receptor).- If using a transient transfection, optimize the transfection protocol (e.g., DNA concentration, transfection reagent).- If using a stable cell line, consider re-selecting for high-expressing clones. |
| Inactive PrRP (12-31) Peptide | - Ensure proper storage of the peptide stock solution (aliquoted and frozen at -20°C or -80°C).- Prepare fresh dilutions of the peptide for each experiment.- Verify the peptide's activity by testing a new, validated lot of the peptide. |
| Inefficient Calcium Dye Loading | - Optimize the dye loading concentration and incubation time (typically 30-60 minutes at 37°C).[7][8] - Ensure that the AM ester form of the dye is used for loading, as it is cell-permeant.[13] - Use of probenecid in the loading buffer can help to prevent the leakage of the de-esterified dye from the cells, although some newer dye formulations do not require it.[11] |
| Suboptimal Assay Buffer | - The presence of extracellular calcium can sometimes dampen the signal from intracellular calcium release. Try performing the assay in a calcium-free buffer.[7] - Ensure the buffer is at the correct pH (typically 7.2-7.4). |
| Instrument Settings Not Optimized | - Adjust the gain or sensitivity settings on the fluorescence plate reader to enhance signal detection.- Ensure the correct excitation and emission wavelengths are set for the specific calcium indicator dye being used (e.g., Fluo-4: Ex/Em ~494/516 nm).- Use a bottom-reading mode for adherent cell layers to minimize interference from the media.[9] |
| Cell Health Issues | - Ensure cells are healthy and not overgrown (ideally 80-90% confluent).- Avoid excessive washing or harsh pipetting steps that could damage the cells.- Perform a cell viability assay to confirm the health of the cell monolayer. |
| G-protein Coupling Issues | - GPR10 can couple to different G-proteins depending on the cellular context.[3] If the endogenous Gq pathway is not robust, consider co-transfecting a promiscuous G-protein alpha subunit, such as Gα16, to force coupling to the calcium signaling pathway.[14] |
Experimental Protocols
Protocol 1: Calcium Flux Assay using Fluo-4 AM
This protocol outlines a general procedure for measuring PrRP (12-31)-induced calcium mobilization in GPR10-expressing cells using the fluorescent indicator Fluo-4 AM.
Materials:
-
GPR10-expressing cells (e.g., CHO-K1 or HEK293)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
PrRP (12-31) peptide
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Plating:
-
Seed the GPR10-expressing cells in a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM.
-
To aid in the solubilization of Fluo-4 AM, first, dissolve it in DMSO and then add an equal volume of 20% Pluronic F-127.
-
If using, add probenecid to the loading solution (final concentration of 1-2.5 mM).
-
Remove the cell culture medium from the plate and add an equal volume of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of PrRP (12-31) in HBSS with 20 mM HEPES at a 4X final concentration.
-
Set up the fluorescence plate reader to the appropriate settings for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm). The reader should be set to kinetic read mode, taking measurements every 0.5-1 second for a total of 90-120 seconds.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add the 4X PrRP (12-31) solution to the wells.
-
Continue recording the fluorescence signal for the remainder of the read time.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence signal after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (F - F0).
-
Plot the response against the log of the PrRP (12-31) concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
PrRP (12-31) Signaling Pathway
Caption: Signaling pathway of PrRP (12-31) leading to intracellular calcium release.
Calcium Flux Assay Workflow
Caption: General workflow for a PrRP (12-31) calcium flux assay.
Troubleshooting Logic Tree for Low Signal
Caption: Decision tree for troubleshooting low signal in PrRP (12-31) calcium assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties [mdpi.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolactin Biology and Laboratory Measurement: An Update on Physiology and Current Analytical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 11. When performing calcium flux assay in living cells with fluorescent calcium indicators, can you use a fluorescent plate reader that does not have a kinetic reading function or a built-in liquid handler? | AAT Bioquest [aatbio.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling synthetic Prolactin Releasing Peptide (12-31)
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling synthetic Prolactin Releasing Peptide (12-31) (PRP (12-31)). It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Best Practices for Storage and Handling
Proper storage and handling of PRP (12-31) are crucial for maintaining its biological activity and ensuring experimental reproducibility. The peptide is typically supplied in a lyophilized powder format.
Storage of Lyophilized Peptide
For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[1][2][3][4] When stored correctly, the peptide can be stable for up to two years.[1] Some suppliers also indicate that for shorter periods, up to 6 months, the lyophilized peptide can be maintained at 2-8°C.[5] It is important to keep the vial tightly sealed and protected from moisture and light.[1]
Reconstitution
Before use, the lyophilized peptide needs to be reconstituted. It is recommended to centrifuge the vial briefly before opening to ensure that all the powder is at the bottom.[4]
Recommended Solvents:
The choice of solvent may depend on the specific experimental application. For in-vivo studies, sterile saline is often used.[6] For cell-based assays, sterile water or PBS are common choices.
Reconstitution Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Add the appropriate amount of the recommended solvent to the vial to achieve the desired stock solution concentration. A common concentration range for a stock solution is 0.1-1.0 mg/ml.[4]
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.
Storage of Reconstituted Peptide
Once reconstituted, the peptide solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can significantly reduce its activity.[2][4]
Storage Conditions for Reconstituted Peptide:
-
-20°C: For short-term storage, typically up to 1 month.[1][7]
-
-80°C: For long-term storage, generally up to 6 months.[1][7]
It is crucial to store the aliquots in tightly sealed, low-protein-binding tubes.
Quantitative Data Summary
| Parameter | Condition | Duration | Reference(s) |
| Lyophilized Peptide Storage | -80°C | 2 years | [1] |
| -20°C | Up to 3 years | [8] | |
| 2-8°C | Up to 6 months | [5] | |
| Reconstituted Peptide Storage | -80°C | 6 months | [1][7] |
| -20°C | 1 month | [1][7] | |
| Recommended Stock Concentration | 0.1 - 1.0 mg/ml | [4] |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with PRP (12-31).
Q1: The peptide won't dissolve completely. What should I do?
A1:
-
Ensure Proper Solvent: Confirm that you are using a recommended solvent such as sterile water or PBS. Some product sheets indicate good water solubility.[3][7]
-
Gentle Agitation: Gently vortex the solution or pipette it up and down. Avoid vigorous shaking.
-
Sonication: If the peptide is still not fully dissolved, a brief sonication in an ultrasonic bath may help.[9]
-
pH Adjustment: For some peptides, adjusting the pH of the buffer can improve solubility. However, it is essential to ensure the final pH is compatible with your experimental system.
Q2: I am seeing a decrease in the peptide's activity in my experiments. What could be the cause?
A2:
-
Improper Storage: Verify that both the lyophilized and reconstituted peptide have been stored at the correct temperatures and protected from light and moisture.[1]
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the reconstituted stock solution by preparing single-use aliquots.[2][4]
-
Adsorption to Tubes: Peptides can adsorb to the surface of plastic or glass. Use low-protein-binding tubes for storage and dilution.
-
Contamination: Ensure that all solvents and equipment used for reconstitution and dilution are sterile to prevent microbial contamination, which can degrade the peptide.
Q3: What is the primary mechanism of action for Prolactin Releasing Peptide (12-31)?
A3: Prolactin Releasing Peptide (12-31) is a potent and high-affinity agonist for the G protein-coupled receptor 10 (GPR10).[6][7] Binding of PRP (12-31) to GPR10 stimulates intracellular signaling pathways, most notably leading to the mobilization of intracellular calcium.[10] This fragment, corresponding to amino acids 12-31 of the full-length peptide, is equipotent to the full-length Prolactin Releasing Peptide (1-31) in binding to its receptor.[10]
Q4: Can I use PRP (12-31) for in-vivo studies?
A4: Yes, PRP (12-31) and its parent peptide have been used in in-vivo studies, typically administered via intracerebroventricular (ICV) injection in animal models like rats to study its central effects.[6][9] For such studies, the peptide is usually dissolved in sterile saline.[6]
Experimental Protocols
Detailed Methodology: In-Vitro Calcium Mobilization Assay
This protocol describes how to measure the agonist activity of PRP (12-31) by monitoring intracellular calcium mobilization in a cell line stably expressing the GPR10 receptor (e.g., CHO-K1 cells).[10]
Materials:
-
CHO-K1 cells stably expressing human GPR10
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
PRP (12-31) stock solution
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture: Culture the GPR10-expressing CHO-K1 cells according to standard protocols.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at an appropriate density (e.g., 25,000 cells/well) and allow them to attach and grow overnight.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127.
-
Dilute the Fluo-4 AM/Pluronic mixture in Assay Buffer to the final working concentration (e.g., 5 µM Fluo-4 AM).
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Peptide Preparation: Prepare serial dilutions of PRP (12-31) in Assay Buffer at 2x the final desired concentration.
-
Calcium Flux Measurement:
-
Place the assay plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's injector, add the PRP (12-31) dilutions to the respective wells.
-
Immediately begin recording the fluorescence signal for a period of 90-120 seconds to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after peptide addition.
-
Plot the ΔF against the log of the PRP (12-31) concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Visualizations
GPR10 Signaling Pathway
Caption: GPR10 signaling cascade initiated by PRP (12-31).
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for in-vitro calcium mobilization assay.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of prolactin release and cytosolic calcium in estradiol-primed lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. academic.oup.com [academic.oup.com]
Selecting the appropriate negative control for PrRP (12-31) experiments
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Prolactin-Releasing Peptide (12-31), also known as PrRP-20.
Frequently Asked Questions (FAQs)
Q1: What is PrRP (12-31) and what is its primary receptor?
A1: PrRP (12-31) is the 20-amino acid C-terminal fragment of the full-length Prolactin-Releasing Peptide (PrRP-31). It is a potent agonist and binds with high affinity to the G-protein coupled receptor 10 (GPR10).[1][2][3] PrRP (12-31) is equipotent to the full-length PrRP-31 in activating GPR10.[2][3][4] It has also been shown to have some activity at the Neuropeptide FF receptor type 2 (NPFF-R2).[1][5]
Q2: What are the key signaling pathways activated by PrRP (12-31)?
A2: Upon binding to GPR10, PrRP (12-31) primarily activates the Gq signaling pathway, leading to the stimulation of Phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[3] Additionally, PrRP (12-31) has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases (ERK) and c-Jun N-terminal Kinases (JNK).[1][3] Some studies also suggest the involvement of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][3]
Q3: What is the most appropriate negative control for PrRP (12-31) experiments?
A3: The ideal negative control for PrRP (12-31) is a scrambled peptide . A scrambled peptide has the same amino acid composition as PrRP (12-31) but a randomized sequence. This type of control is crucial to demonstrate that the observed biological effect is due to the specific peptide sequence and not a result of non-specific interactions related to the amino acid composition or physicochemical properties of the peptide.[6]
For a more robust negative control, it is recommended to also substitute key amino acid residues known to be essential for receptor binding and activation. For PrRP, arginine residues are critical for its function.[1][5] Therefore, a scrambled PrRP (12-31) peptide with arginine (Arg) residues replaced by citrulline (Cit) would serve as an excellent negative control.[4]
Q4: Should I use a vehicle control in my PrRP (12-31) experiments?
A4: Yes, a vehicle control is essential in all experiments. The vehicle is the solvent used to dissolve the PrRP (12-31) peptide (e.g., sterile water, saline, or a specific buffer). The vehicle control group is treated with the same volume of the solvent alone to ensure that the observed effects are from the peptide itself and not the vehicle.
Q5: Are there any commercially available inactive fragments of PrRP that can be used as a negative control?
A5: While further N-terminal truncations of PrRP beyond position 25, such as PrRP (25-31), show significantly reduced binding affinity, they may still act as weak agonists.[3][4] Therefore, a scrambled peptide is a more reliable negative control than a truncated, potentially partially active, fragment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in "no treatment" or vehicle control wells. | Cell contamination (mycoplasma, bacteria). | Test cell cultures for contamination. Use antibiotic-antimycotic solution in the culture medium if necessary. |
| Autofluorescence of cells or compounds. | Check the intrinsic fluorescence of your cells and test compounds at the excitation/emission wavelengths of your assay. | |
| Issues with assay buffer or reagents. | Prepare fresh buffers and reagents. Ensure the pH and composition are correct. | |
| No response or weak response to PrRP (12-31) treatment. | Poor peptide quality or degradation. | Ensure the peptide was stored correctly (-20°C or -80°C, desiccated). Reconstitute the peptide in a suitable solvent immediately before use. Consider verifying peptide concentration and integrity. |
| Low receptor expression in cells. | Use a cell line known to endogenously express GPR10 or a stably transfected cell line with confirmed high receptor expression. Verify receptor expression via qPCR or Western blot. | |
| Incorrect assay conditions. | Optimize cell density, incubation times, and temperature. Ensure the assay buffer composition is appropriate for cell viability and receptor function. | |
| Insufficient peptide concentration. | Perform a dose-response experiment to determine the optimal concentration range for PrRP (12-31) in your specific assay. | |
| High variability between replicate wells. | Inconsistent cell plating. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention tips. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile buffer or media. | |
| Negative control (scrambled peptide) shows activity. | The scrambled sequence retains some residual activity. | Design a new scrambled sequence, ensuring that key binding motifs are disrupted. The inclusion of arginine-to-citrulline substitutions is recommended. |
| The scrambled peptide is contaminated with the active peptide. | Ensure that the synthesis and purification of the scrambled peptide are performed under strict conditions to avoid cross-contamination. | |
| Non-specific peptide effects. | Test a lower concentration of the scrambled peptide. High concentrations of any peptide can sometimes cause non-specific membrane effects. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways activated by PrRP (12-31) binding to its receptor, GPR10.
Caption: Experimental workflow for using a scrambled negative control.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following GPR10 activation by PrRP (12-31).
Materials:
-
GPR10-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR10)
-
Black, clear-bottom 96-well or 384-well plates
-
PrRP (12-31) peptide
-
Scrambled PrRP (12-31) negative control peptide
-
Vehicle (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the GPR10-expressing cells into the black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and optionally 2.5 mM Probenecid in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of PrRP (12-31) and the scrambled negative control in the assay buffer (HBSS with 20 mM HEPES). Prepare a 2X or 5X final concentration as required by the plate reader's injection system.
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for each well.
-
Inject the compounds (PrRP (12-31), scrambled control, vehicle) into the wells and continue to record the fluorescence signal for at least 90-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the dose-response curve for PrRP (12-31) to determine the EC50 value. The scrambled peptide should not elicit a significant response.
-
cAMP Accumulation Assay
This protocol measures the inhibition of adenylyl cyclase activity, resulting in decreased cAMP levels, which can be indicative of Gi coupling of GPR10 in some cell systems.
Materials:
-
GPR10-expressing cells
-
White, opaque 96-well or 384-well plates
-
PrRP (12-31) peptide
-
Scrambled PrRP (12-31) negative control peptide
-
Vehicle
-
Forskolin (to stimulate adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Plating: Seed the GPR10-expressing cells into the white, opaque microplates and incubate until they reach the desired confluency.
-
Cell Stimulation:
-
Remove the culture medium and replace it with stimulation buffer containing IBMX. Pre-incubate for 10-20 minutes.
-
Add serial dilutions of PrRP (12-31) or the scrambled negative control to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the forskolin-stimulated cAMP levels against the concentration of PrRP (12-31). An inhibitory effect will be seen as a decrease in cAMP production. The scrambled peptide should have no effect on forskolin-stimulated cAMP levels.
-
Quantitative Data Summary
Table 1: Representative Binding Affinities and Functional Potencies of PrRP Peptides at GPR10
| Ligand | Receptor | Assay Type | Cell Line | Affinity (Ki, nM) | Potency (EC50, nM) |
| Human PrRP (12-31) | Human GPR10 | Radioligand Binding | HEK293 | 0.26 ± 0.07 | N/A |
| Rat PrRP (12-31) | Rat GPR10 | Radioligand Binding | CHO-K1 | 0.22 ± 0.06 | N/A |
| Human PrRP (12-31) | Human GPR10 | Calcium Mobilization | HEK293 | N/A | ~1.0 |
| Rat PrRP (12-31) | Rat GPR10 | Calcium Mobilization | CHO-K1 | N/A | ~1.0 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on experimental conditions.[2][7]
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advancedpeptides.com [advancedpeptides.com]
- 7. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Human vs. Rat Prolactin Releasing Peptide (12-31)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the human and rat orthologs of Prolactin Releasing Peptide (PrRP) fragment 12-31. This analysis is supported by experimental data on receptor binding and functional activity, offering valuable insights for researchers in endocrinology, neuroscience, and pharmacology.
Introduction
Prolactin Releasing Peptide (PrRP) is a neurohormone primarily involved in the regulation of the hypothalamic-pituitary-adrenal axis and metabolic homeostasis. The peptide exists in two main forms, a 31-amino acid peptide (PrRP-31) and a 20-amino acid C-terminal fragment (PrRP-20). The fragment encompassing amino acids 12-31 of PrRP-31 has been identified as retaining the full biological activity of the parent peptide. This guide focuses on the comparative aspects of this crucial bioactive fragment in humans and rats.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for human and rat PrRP, including the (12-31) fragment, interacting with their cognate G protein-coupled receptor, GPR10.
Table 1: Receptor Binding Affinity (Ki) of Human and Rat PrRP Isoforms for GPR10
| Peptide | Ki (nM) |
| Human PrRP-20 | 0.26 ± 0.07[1] |
| Human PrRP-31 | 1.03 ± 0.41[1] |
| Human PrRP (12-31) | Equipotent to PrRP (1-31)[2][3][4] |
| Rat PrRP-20 | 0.22 ± 0.06[1] |
| Rat PrRP-31 | 0.33 ± 0.11[1][5] |
| Rat PrRP (12-31) | Equipotent to PrRP (1-31)[2][3] |
Table 2: Functional Potency (EC50) of Human and Rat PrRP Isoforms in Calcium Mobilization Assays
| Peptide | EC50 (nM) |
| Human PrRP-20 | 1.06 ± 0.22[1] |
| Human PrRP-31 | 1.54 ± 0.26[1] |
| Human PrRP (12-31) | Comparable to PrRP (1-31)[3] |
| Rat PrRP-20 | 0.75 ± 0.06[1] |
| Rat PrRP-31 | 1.56 ± 0.42[1] |
| Rat PrRP (12-31) | Comparable to PrRP (1-31)[3] |
Note: The binding affinity and functional potency of the (12-31) fragment are inferred from studies on the full-length peptides and N-terminal deletion mutants, which indicate that the 12-31 sequence contains the essential residues for receptor interaction and activation.
Signaling Pathways
Both human and rat PrRP (12-31) elicit their biological effects primarily through the G protein-coupled receptor GPR10. Activation of GPR10 initiates a cascade of intracellular signaling events, predominantly through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate Protein Kinase C (PKC), respectively. Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), is also activated.
Figure 1: PrRP (12-31) Signaling Pathway through GPR10.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of PrRP peptides to the GPR10 receptor expressed in a stable cell line (e.g., HEK293-GPR10).
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the GPR10 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM HEPES, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, pH 7.4) and determine protein concentration using a Bradford or BCA assay. Membranes can be stored at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of unlabeled competitor peptide (human or rat PrRP (12-31)) at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of unlabeled PrRP-31 (e.g., 1 µM).
-
50 µL of radiolabeled ligand (e.g., [125I]-PrRP-20) at a fixed concentration (e.g., 0.2 nM).
-
50 µL of the membrane preparation (2-5 µg of protein).
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the functional potency of PrRP peptides by quantifying the increase in intracellular calcium upon GPR10 activation.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing GPR10 in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
-
Agonist Stimulation and Measurement:
-
Prepare serial dilutions of human or rat PrRP (12-31) in assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Add the PrRP dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 90-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the peptide.
-
Plot the peak response against the peptide concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway following GPR10 stimulation.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., CHO-K1 or HEK293 expressing GPR10) in a 6-well plate and grow to 80-90% confluence.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with various concentrations of human or rat PrRP (12-31) for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK (t-ERK) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Plot the normalized p-ERK levels against the peptide concentration to determine the dose-dependent activation of ERK.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of human and rat PrRP (12-31).
Figure 2: Workflow for comparative analysis of PrRP peptides.
Conclusion
The available data strongly indicate that human and rat Prolactin Releasing Peptide (12-31) are highly conserved in terms of their interaction with the GPR10 receptor and their subsequent functional activity. Both peptides exhibit high, nanomolar binding affinities and act as potent agonists in stimulating intracellular calcium mobilization. This high degree of functional conservation suggests that rodent models are highly relevant for studying the physiological roles of PrRP and for the preclinical development of therapeutic agents targeting the GPR10 receptor. Further studies directly comparing the (12-31) fragments would provide definitive confirmation of their equipotency in functional assays.
References
- 1. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validating PrRP (12-31) Induced LH and FSH Release In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Prolactin-Releasing Peptide (12-31) (PrRP (12-31)) in stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). PrRP (12-31), a bioactive fragment of PrRP, is equipotent to the full-length PrRP (1-31) in binding to its cognate receptor, GPR10.[1] This document summarizes key experimental data, details the methodologies employed in these studies, and visually represents the involved signaling pathways and experimental workflows. As a point of comparison, the well-established gonadotropin-releasing effects of Kisspeptin are also presented.
Comparative Efficacy in Gonadotropin Release
Intracerebroventricular (ICV) administration of PrRP in male rats has been demonstrated to significantly stimulate the release of both LH and FSH. This effect is not a direct action on the pituitary gland but is mediated through the hypothalamus, leading to the release of Gonadotropin-Releasing Hormone (GnRH).[1] In vitro studies using dispersed male pituitary cells have shown that PrRP (1-31) does not directly trigger the release of LH or FSH.[1]
The following table summarizes the in vivo effects of a single intracerebroventricular injection of PrRP (1-31) and Kisspeptin-10 on plasma LH and FSH levels in male rats. Given that PrRP (12-31) is equipotent to PrRP (1-31), similar results can be anticipated for this fragment.
| Compound | Dose (ICV) | Time Point | Plasma LH Concentration (ng/mL) | Plasma FSH Concentration (ng/mL) | Reference |
| PrRP (1-31) | 5 nmol | 10 min | Significant increase | - | [1] |
| 20 min | - | 10.8 ± 2.0 | [1] | ||
| 60 min | 2.2 ± 0.2 | - | [1] | ||
| Saline (Control for PrRP) | - | 60 min | 0.5 ± 0.1 | 5.1 ± 0.5 (at 20 min) | [1] |
| Kisspeptin-10 | 50 pmol | - | Significantly higher than control | Significantly higher than control | [1] |
| Sham (Control for Kisspeptin) | - | - | Baseline | Baseline | [1] |
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Injection in Rats
The following protocol provides a detailed methodology for the in vivo administration of peptides into the lateral ventricles of rats, a common procedure in neuroendocrinology research.
1. Animal Preparation and Anesthesia:
-
Adult male Wistar or Sprague-Dawley rats are used for these studies.
-
Animals are housed individually to prevent damage to the cannula.[2]
-
Anesthesia is induced with an intraperitoneal injection of a ketamine and xylazine cocktail or with isoflurane gas.[3][4]
-
The rat's head is shaved and positioned in a stereotaxic frame.[4] Ophthalmic lubricant is applied to the eyes to prevent drying.[3]
2. Surgical Procedure for Cannula Implantation:
-
A midline sagittal incision is made on the scalp to expose the skull.
-
The skull is cleaned to visualize the bregma and sagittal sutures.
-
A small hole is drilled through the skull at the desired coordinates for the lateral ventricle.
-
A guide cannula is lowered to the appropriate depth and secured to the skull using dental cement and small screws.[4]
-
A dummy cannula is inserted into the guide cannula to prevent blockage.[3]
-
The incision is sutured, and the animal is allowed to recover for a minimum of 24 hours before any injections.[3]
3. Intracerebroventricular Injection:
-
The animal is gently restrained.
-
The dummy cannula is removed, and an internal injector cannula connected to a microsyringe via tubing is inserted into the guide cannula.[2][3]
-
The peptide solution (e.g., PrRP (12-31) or Kisspeptin) or saline vehicle is injected as a bolus over a period of 15 to 30 seconds.[2] The total volume is typically less than 10 µL for rats.[2]
-
The injector cannula is left in place for an additional minute to prevent backflow.[3]
-
The dummy cannula is then reinserted.
4. Blood Sampling and Hormone Analysis:
-
Blood samples are collected at specified time points post-injection, typically via a catheter implanted in the jugular vein.
-
Plasma is separated by centrifugation.
-
LH and FSH concentrations in the plasma are determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Mechanisms of Action
PrRP (12-31) Signaling Pathway
PrRP (12-31) exerts its effects by binding to the G protein-coupled receptor GPR10, which is primarily coupled to Gq/11 proteins.[5] This initiates a signaling cascade that leads to the stimulation of GnRH neurons in the hypothalamus.
Caption: PrRP (12-31) signaling cascade in a hypothalamic GnRH neuron.
Experimental Workflow
The following diagram outlines the typical experimental workflow for validating the in vivo effects of a neuropeptide on gonadotropin release.
Caption: Standard experimental workflow for in vivo validation.
Downstream GnRH Receptor Signaling in the Pituitary
Both PrRP (via hypothalamic GnRH release) and Kisspeptin ultimately lead to the activation of GnRH receptors on gonadotroph cells in the anterior pituitary. This triggers the synthesis and release of LH and FSH.
Caption: GnRH receptor signaling pathway in anterior pituitary gonadotrophs.
References
- 1. Intracerebroventricular injection of kisspeptin in male rats activates hypothalamo-pituitary-gonadal axis, but not hypothalamo-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Head-to-head comparison of different Prolactin Releasing Peptide fragments
A Comprehensive Head-to-Head Comparison of Prolactin-Releasing Peptide Fragments for Researchers and Drug Development Professionals
This guide provides an objective comparison of different Prolactin-Releasing Peptide (PrRP) fragments, focusing on their performance in various biological assays. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the structure-activity relationships and functional profiles of these peptides.
Introduction to Prolactin-Releasing Peptides
Prolactin-Releasing Peptide (PrRP) was initially identified as a hypothalamic peptide capable of stimulating prolactin release from the anterior pituitary. It exists in two main endogenous forms, a 31-amino acid peptide (PrRP-31) and a C-terminal 20-amino acid fragment (PrRP-20)[1][2]. Subsequent research has revealed that PrRPs have a broader physiological role, including the regulation of food intake, stress, and cardiovascular function[3][4]. These peptides primarily exert their effects through the G protein-coupled receptor GPR10, but also show activity at neuropeptide FF (NPFF) receptors[2][5]. This guide will compare the binding affinities and functional potencies of PrRP-31, PrRP-20, and smaller synthetic fragments.
Data Presentation: Quantitative Comparison of PrRP Fragments
The following tables summarize the binding affinities and functional potencies of various PrRP fragments at their primary receptor, GPR10, as well as at NPFF receptors.
Table 1: Binding Affinities (Ki in nM) of PrRP Fragments at GPR10 and NPFF Receptors
| Peptide Fragment | GPR10 (Ki, nM) | NPFFR1 (Ki, nM) | NPFFR2 (Ki, nM) |
| Human PrRP-31 | 1.03 ± 0.41[1] | >100 | 1.3 ± 0.2 |
| Rat PrRP-31 | 0.33 ± 0.11[1] | - | - |
| Human PrRP-20 | 0.26 ± 0.07[1] | - | - |
| Rat PrRP-20 | 0.22 ± 0.06[1] | - | - |
| PrRP(25-31) | Reduced affinity (two orders of magnitude decrease compared to PrRP-20 and PrRP-31)[6] | - | - |
Table 2: Functional Potencies (EC50 in nM) of PrRP Fragments in In Vitro Assays
| Peptide Fragment | Calcium Mobilization (EC50, nM) | ERK Phosphorylation (EC50, nM) |
| Human PrRP-31 | 1.54 ± 0.26[1] | In the nanomolar range[2] |
| Rat PrRP-31 | 1.56 ± 0.42[1] | - |
| Human PrRP-20 | 1.06 ± 0.22[1] | - |
| Rat PrRP-20 | 0.75 ± 0.06[1] | - |
| PrRP(12-31) | Equipotent to PrRP(1-31)[7] | - |
| PrRP(25-31) | Agonist with reduced potency[7] | - |
Signaling Pathways
PrRPs, upon binding to their cognate receptor GPR10, activate downstream signaling cascades primarily through two G protein pathways: Gq/11 and Gi/o.
GPR10 Signaling via Gq/11 Pathway
Activation of the Gq/11 pathway by PrRP fragments leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
References
- 1. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 4. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
The Blood-Brain Barrier Challenge: A Comparative Guide to the CNS Penetration of Lipid-Modified PrRP (12-31) Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutics targeting the central nervous system (CNS) is often hampered by the formidable blood-brain barrier (BBB). Prolactin-Releasing Peptide (PrRP), particularly its bioactive core fragment PrRP (12-31), has shown significant potential in regulating energy homeostasis and neuroprotection. However, its clinical utility is limited by poor CNS penetration. This guide provides a comparative analysis of the efficacy of lipid-modified PrRP (12-31) analogs in overcoming the BBB, supported by experimental data.
Overcoming the Barrier: The Rationale for Lipid Modification
Native PrRP, a hydrophilic peptide, is incapable of efficiently crossing the BBB when administered peripherally.[1][2] To address this limitation, researchers have employed lipid modification—the covalent attachment of fatty acids—as a key strategy. This approach is designed to enhance the peptide's lipophilicity, improve its stability in circulation, and facilitate its transport into the brain.[3][4][5] Studies have demonstrated that the length of the fatty acid chain is critical, with analogs containing 14 to 18 carbons, such as myristic acid and palmitic acid, exhibiting significant central effects, whereas those with shorter chains do not.[3]
Comparative Efficacy of Lipid-Modified PrRP Analogs
Direct quantitative data on the brain-to-plasma concentration ratios of various lipid-modified PrRP (12-31) analogs are limited in publicly available literature. However, a robust body of indirect evidence from preclinical studies in rodent models demonstrates their ability to penetrate the CNS and exert physiological effects. The following table summarizes the comparative efficacy based on these centrally-mediated outcomes.
| Analog | Lipid Modification | Route of Administration | Observed Central Effects | Key Findings |
| palm-PrRP31 | Palmitic Acid | Subcutaneous (SC), Intraperitoneal (IP), Intravenous (IV) | - Potent and long-lasting anorexia.[1][4] - Increased neuronal activation (c-Fos expression) in key brain regions (PVN, ARC, NTS).[3][4] - Improved leptin and insulin signaling in the brain.[1] | IV administration resulted in the highest plasma concentration and the most potent central effects, suggesting a dose-dependent BBB transport.[3] |
| myr-PrRP20 | Myristic Acid | Subcutaneous (SC) | - Significant and sustained anorexic effects.[1][4] - Neuronal activation in brain areas regulating food intake.[4] | Demonstrates that lipid modification of the shorter, equipotent PrRP20 fragment is also an effective strategy for CNS delivery.[1][6] |
| stear-PrRP31 | Stearic Acid | Subcutaneous (SC) | - Significantly lowered food intake.[1] | Efficacy is comparable to palmitoylated analogs, supporting the use of long-chain fatty acids.[1] |
| Native PrRP31 | None | Subcutaneous (SC), Intraperitoneal (IP) | - No significant effect on food intake.[1][3] - No significant neuronal activation in the CNS.[3] | Serves as a negative control, confirming the necessity of lipid modification for central effects after peripheral administration.[1][2] |
PVN: Paraventricular Nucleus; ARC: Arcuate Nucleus; NTS: Nucleus of the Solitary Tract
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of lipid-modified PrRP analogs.
In Vivo Assessment of Anorexic Effects
-
Animal Model: Male mice or rats (e.g., C57BL/6 or Wistar) are housed individually with ad libitum access to food and water. For studies in diet-induced obesity, animals are fed a high-fat diet for a specified period.
-
Acclimation: Animals are acclimated to handling and injection procedures for several days before the experiment.
-
Fasting: For acute food intake studies, animals are typically fasted overnight (approximately 16 hours) to ensure a robust feeding response.
-
Compound Administration: Lipid-modified PrRP analogs or vehicle (e.g., saline) are administered via the desired peripheral route (SC, IP, or IV) at specified doses.
-
Food Intake Measurement: Pre-weighed food is provided to the animals immediately after injection. Food consumption is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.
-
Data Analysis: Cumulative food intake is calculated and statistically analyzed (e.g., using ANOVA followed by a post-hoc test) to compare the effects of different analogs and doses against the vehicle control.
c-Fos Immunohistochemistry for Neuronal Activation
-
Animal Perfusion and Tissue Collection: Ninety minutes to two hours after peptide administration, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are then extracted and post-fixed.
-
Sectioning: Brains are cryoprotected in a sucrose solution and then sectioned coronally (e.g., at 30-40 µm) using a cryostat.
-
Immunostaining:
-
Free-floating sections are washed in phosphate-buffered saline (PBS).
-
Endogenous peroxidase activity is quenched with a hydrogen peroxide solution.
-
Sections are blocked with a solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against c-Fos (a marker of neuronal activation) for 24-48 hours at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
The signal is amplified using an avidin-biotin-peroxidase complex (ABC) kit.
-
The c-Fos protein is visualized by a colorimetric reaction with diaminobenzidine (DAB).
-
-
Microscopy and Analysis: Sections are mounted on slides, dehydrated, and coverslipped. The number of c-Fos-positive cells in specific brain nuclei is counted under a microscope.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by PrRP analogs in the CNS and the general experimental workflow for their evaluation.
Caption: PrRP Signaling Pathway in CNS Neurons.
Caption: Experimental Workflow for Efficacy Assessment.
Conclusion and Future Directions
The modification of PrRP (12-31) with long-chain fatty acids is a highly effective strategy to enable its penetration into the CNS following peripheral administration. While direct quantitative measurements of BBB permeability are not yet widely available, the consistent and potent central effects observed in preclinical models provide strong evidence of successful CNS delivery. Future research should focus on quantifying the brain-to-plasma ratios of different lipidated analogs to establish a clearer structure-activity relationship for CNS penetration. Furthermore, advanced techniques such as MALDI mass spectrometry imaging could provide valuable insights into the spatial distribution of these analogs within the brain. Such data will be invaluable for the optimization of lipid-modified PrRP analogs as potential therapeutics for metabolic and neurodegenerative disorders.
References
- 1. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
- 2. avcr.cz [avcr.cz]
- 3. Effect of palmitoylated prolactin-releasing peptide on food intake and neural activation after different routes of peripheral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Prolactin Releasing Peptide (12-31), human: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like Prolactin Releasing Peptide (12-31), human (PrRP (12-31)) is a critical component of laboratory safety and environmental responsibility. While specific toxicological properties of this peptide are not fully characterized, it is prudent to handle it as a potentially hazardous substance.[1][2] This guide provides essential, immediate safety and logistical information for the proper disposal of PrRP (12-31).
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes chemical safety glasses, gloves, and a lab coat.[1] All handling of the peptide, both in its solid lyophilized form and in solution, should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation.[1]
Storage of Lyophilized Peptide: For long-term stability, lyophilized PrRP (12-31) should be stored at -20°C or colder, protected from bright light. To prevent degradation from moisture, allow the container to equilibrate to room temperature before opening.[3]
II. Step-by-Step Disposal Procedures
The appropriate disposal method for PrRP (12-31) depends on the form of the waste (solid, liquid, or contaminated consumables) and local institutional and environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
A. Disposal of Unused Lyophilized Peptide:
-
Assess Local Regulations: Before proceeding, confirm your institution's and local authorities' regulations for the disposal of non-hazardous and potentially hazardous chemical waste.
-
Small Quantities: For very small residual amounts of the lyophilized powder, carefully wipe the interior of the vial with a solvent-wetted wipe (e.g., 70% ethanol). Dispose of the wipe as chemical waste.
-
Bulk Quantities: Unused bulk quantities of the peptide should be disposed of as chemical waste. Place the original, tightly sealed container into a designated chemical waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
B. Disposal of Peptide Solutions:
-
Aqueous Solutions: Dilute aqueous solutions of PrRP (12-31) should not be disposed of down the drain unless specifically authorized by your institution's EHS guidelines for non-hazardous peptide solutions. If permitted, flush with copious amounts of water. If not permitted, collect the aqueous waste in a designated hazardous waste container.
-
Organic Solvent Solutions: Solutions of PrRP (12-31) in organic solvents (e.g., DMSO, DMF, acetonitrile) must be disposed of as hazardous chemical waste.[4] Collect in a clearly labeled, appropriate solvent waste container. Ensure the container is compatible with the solvent used.
C. Disposal of Contaminated Labware and Consumables:
-
Solid Waste: Items such as pipette tips, microcentrifuge tubes, and gloves that have come into contact with PrRP (12-31) should be considered chemically contaminated waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container. Do not dispose of this waste in regular trash or biohazardous waste containers.
-
Sharps: Needles and other sharps used for injections of peptide solutions must be disposed of in a designated sharps container for chemical contamination.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Ventilate: If a significant amount of peptide powder is spilled, evacuate the immediate area to prevent inhalation and ventilate the space.
-
Containment: For liquid spills, absorb the solution using an inert absorbent material such as vermiculite or sand.[1] For solid spills, carefully sweep up the powder, avoiding the creation of dust.
-
Collection: Place the absorbed material or swept powder into a sealed container for disposal as chemical waste.[1]
-
Decontamination: Thoroughly wash the spill site with soap and water after the material has been collected.[1]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash the affected area well with soap and water. Remove any contaminated clothing.[1]
-
Inhalation: Move to fresh air. If any adverse effects occur, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1]
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. novoprolabs.com [novoprolabs.com]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Research: A Comprehensive Guide to Handling Prolactin Releasing Peptide (12-31), human
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of Prolactin Releasing Peptide (12-31), human. Adherence to these guidelines is mandatory to ensure the safety of all personnel and the integrity of research activities. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): First Line of Defense
When handling this compound, in its lyophilized powder form or in solution, the following personal protective equipment is required to prevent inhalation, skin, and eye contact.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| Category | Item | Specifications & Use |
| Hand Protection | Disposable, chemical-resistant gloves | Nitrile or latex gloves should be worn at all times to avoid contamination.[3] Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A full-sleeved lab coat is mandatory to protect skin and clothing from potential splashes. |
| Eye Protection | Chemical safety glasses | Must be worn to protect against accidental splashes of peptide solutions.[2] |
| Respiratory Protection | Dust respirator/mask | Recommended when handling larger quantities of the lyophilized powder to avoid inhalation.[4] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability and integrity of the peptide while minimizing exposure risks.
Handling Lyophilized Peptide:
-
Peptides are often hygroscopic; therefore, it is essential to allow the vial to reach room temperature in a desiccator before opening to prevent moisture absorption.[4][5][6]
-
Weigh the desired amount of peptide quickly in a dedicated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
After weighing, tightly reseal the container.[5]
Peptide Reconstitution and Solution Storage:
-
For reconstitution, use sterile, oxygen-free buffers if the peptide contains residues prone to oxidation like Cys, Met, or Trp.[4][5]
-
If the peptide needs to be stored in solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][6]
-
Peptide solutions are generally stable for up to a week at 4°C, but for longer-term storage, they should be kept frozen at -20°C or -80°C.[6][8]
General Storage:
-
Lyophilized peptides should be stored in a dark, dry, and cold environment. For long-term storage, -20°C or colder is recommended.[3][8][9]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and appropriate action is necessary to mitigate any potential harm.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water.[2]2. Remove any contaminated clothing.[2]3. Seek medical attention if irritation or other symptoms develop.[2] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][10]2. Seek immediate medical attention.[2] |
| Inhalation | 1. Move the individual to fresh air.[2][10]2. If breathing is difficult, provide oxygen.3. Seek medical attention if respiratory irritation or other symptoms occur.[2] |
| Ingestion | 1. Wash out the mouth with water, provided the person is conscious.[2]2. Do not induce vomiting.[10]3. Seek immediate medical attention.[2] |
| Small Spill (Powder) | 1. Wear appropriate PPE, including respiratory protection.2. Gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[2]3. Clean the spill area thoroughly with a wet cloth or paper towels. |
| Small Spill (Solution) | 1. Wear appropriate PPE.2. Absorb the spill with an inert material (e.g., vermiculite, sand).[2]3. Place the absorbent material in a sealed container for disposal.4. Clean the spill area with a suitable disinfectant or detergent and water. |
Disposal Plan: Responsible Waste Management
Unused peptides and contaminated materials must be disposed of in accordance with local, state, and federal regulations.[1] Do not discard with general laboratory or household waste.[1]
Waste Segregation and Disposal:
-
Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused peptide solutions should be collected in a clearly labeled hazardous waste container. Depending on institutional and local regulations, small quantities of non-hazardous peptide solutions may be eligible for sewer disposal after neutralization, but this must be verified.[11][12]
-
Sharps: Any needles or other sharps used in the handling of the peptide should be disposed of in a designated sharps container.
All waste containers must be clearly labeled with the contents, including the name of the peptide and any solvents used. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
- 1. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 9. lifetein.com [lifetein.com]
- 10. eurogentec.com [eurogentec.com]
- 11. peptiderecon.com [peptiderecon.com]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
